Methyl 3-(1H-pyrrol-2-yl)propanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(1H-pyrrol-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-8(10)5-4-7-3-2-6-9-7/h2-3,6,9H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOXXEGSGUIRAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562819 | |
| Record name | Methyl 3-(1H-pyrrol-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69917-80-2 | |
| Record name | Methyl 3-(1H-pyrrol-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Methyl 3-(1H-pyrrol-2-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of Methyl 3-(1H-pyrrol-2-yl)propanoate. Due to the limited availability of specific experimental data for this compound, this document also furnishes detailed, generalized experimental protocols for the determination of key physical characteristics, alongside a representative synthetic workflow.
Core Physical and Chemical Data
This compound is a pyrrole derivative with potential applications in organic synthesis and medicinal chemistry. A summary of its fundamental properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂ | PubChem |
| Molecular Weight | 153.18 g/mol | Sigma-Aldrich |
| Physical Form | Liquid | Sigma-Aldrich |
| Flash Point | 105 °C (221 °F) | Sigma-Aldrich |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Experimental Protocols for Physical Property Determination
Precise characterization of a compound's physical properties is critical for its application in research and development. The following sections detail standard laboratory procedures for determining the boiling point, density, and solubility of a liquid organic compound such as this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small sample is the Thiele tube method.[1][2]
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Small test tube (e.g., fusion tube)
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner or hot plate)
-
Liquid for heating bath (e.g., mineral oil)
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is securely attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.
-
The assembly is placed in a Thiele tube containing a heating liquid, such as mineral oil.
-
The side arm of the Thiele tube is gently heated, allowing for even heat distribution via convection currents.[2]
-
As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. Heating is then discontinued.
-
The liquid is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[2]
Determination of Density
The density of a liquid is its mass per unit volume. The gravimetric method using a pycnometer or the buoyancy method are common techniques for accurate density determination.[3][4]
Apparatus:
-
Pycnometer (a glass flask with a precise volume)
-
Analytical balance
-
Thermometer
-
Water bath (for temperature control)
Procedure (using a Pycnometer):
-
The empty, clean, and dry pycnometer is accurately weighed on an analytical balance.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.
-
The filled pycnometer is weighed again to determine the mass of the liquid.
-
The temperature of the liquid is recorded.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. A general qualitative and semi-quantitative procedure involves observing the dissolution of the compound in various solvents.[5][6][7]
Apparatus:
-
Small test tubes
-
Vortex mixer or shaker
-
Graduated pipettes
-
A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
Procedure:
-
A small, accurately measured amount of the solute (e.g., 10 mg) is placed into a test tube.
-
A small, measured volume of the solvent (e.g., 1 mL) is added to the test tube.
-
The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.
-
The mixture is visually inspected to determine if the solid has completely dissolved.
-
If the solid dissolves, more solute can be added in known increments until saturation is reached. If the solid does not dissolve, the solvent can be added in increments to determine the approximate solubility.
-
The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., in mg/mL). For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved solute is determined analytically (e.g., by UV-Vis spectroscopy or HPLC after filtration).
Representative Synthetic Workflow
References
- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 3. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 4. mt.com [mt.com]
- 5. scribd.com [scribd.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide on Methyl 3-(1H-pyrrol-2-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential physicochemical data for Methyl 3-(1H-pyrrol-2-yl)propanoate, a heterocyclic compound of interest in synthetic chemistry and pharmaceutical research. The following sections detail its molecular formula, molecular weight, and structural representation.
Physicochemical Properties
The fundamental molecular attributes of this compound are summarized in the table below. These values are critical for stoichiometric calculations, analytical characterization, and pharmacokinetic modeling.
| Parameter | Value | Reference |
| Molecular Formula | C₈H₁₁NO₂ | [1] |
| Molecular Weight | 153.18 g/mol |
Chemical Structure
The structural formula of a molecule is key to understanding its chemical behavior, reactivity, and potential biological interactions. The diagram below illustrates the atomic arrangement and bonding of this compound.
Caption: Chemical structure of this compound.
References
Spectroscopic and Synthetic Guide to Methyl 3-(1H-pyrrol-2-yl)propanoate: A Technical Overview for Researchers
For researchers, scientists, and professionals in drug development, this technical guide offers a detailed examination of Methyl 3-(1H-pyrrol-2-yl)propanoate. Due to the limited availability of complete, experimentally verified spectroscopic data in the public domain, this document provides a combination of predicted spectroscopic values, expected spectral features, and detailed, plausible experimental protocols for the synthesis and characterization of the title compound.
Spectroscopic Data
Predicted Nuclear Magnetic Resonance (NMR) Data
The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were estimated using computational models and by comparing with spectral data of similar pyrrole and propanoate derivatives. The numbering convention used for the assignments is provided in the molecular structure diagram below.

Figure 1: Numbering of the carbon and hydrogen atoms in this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | br s | 1H | H-1 (N-H) |
| ~6.7 | t | 1H | H-5 |
| ~6.1 | t | 1H | H-4 |
| ~5.9 | t | 1H | H-3 |
| 3.67 | s | 3H | H-8 (O-CH₃) |
| 2.95 | t | 2H | H-6 |
| 2.65 | t | 2H | H-7 |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~173.5 | C-9 (C=O) |
| ~130.0 | C-2 |
| ~117.5 | C-5 |
| ~108.0 | C-3 |
| ~105.5 | C-4 |
| 51.7 | C-8 (O-CH₃) |
| ~34.0 | C-7 |
| ~24.0 | C-6 |
Expected Infrared (IR) Spectroscopy Data
The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
Table 3: Expected Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400 | N-H | Stretching |
| 3100-2850 | C-H | Stretching |
| ~1735 | C=O (Ester) | Stretching |
| ~1550 | C=C (Pyrrole) | Stretching |
| ~1200 | C-O (Ester) | Stretching |
| ~740 | C-H (Pyrrole) | Out-of-plane bending |
Predicted Mass Spectrometry (MS) Data
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion |
| 153 | [M]⁺ (Molecular Ion) |
| 122 | [M - OCH₃]⁺ |
| 94 | [M - COOCH₃]⁺ |
| 80 | [C₅H₆N]⁺ (Pyrrole ring fragment) |
Experimental Protocols
The following sections provide detailed, plausible methodologies for the synthesis and spectroscopic characterization of this compound. These protocols are based on established chemical literature for similar transformations.
Synthesis of this compound
The synthesis of the title compound can be achieved through a two-step process: the synthesis of 3-(1H-pyrrol-2-yl)propanoic acid followed by its esterification.
Step 1: Synthesis of 3-(1H-pyrrol-2-yl)propanoic acid
This can be accomplished via the reduction of 3-(1H-pyrrol-2-yl)acrylic acid, which is commercially available or can be synthesized through the condensation of pyrrole-2-carboxaldehyde with malonic acid.
-
Materials and Reagents: 3-(1H-pyrrol-2-yl)acrylic acid, Hydrogen gas (H₂), 10% Palladium on carbon (Pd/C), Methanol, Ethyl acetate, Celite.
-
Procedure:
-
In a hydrogenation flask, dissolve 3-(1H-pyrrol-2-yl)acrylic acid in methanol.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Secure the flask to a hydrogenation apparatus and purge the system with hydrogen gas.
-
Hydrogenate the mixture at room temperature under a hydrogen atmosphere (typically 1-3 atm) until the reaction is complete (monitored by TLC or LC-MS).
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.
-
Remove the solvent from the filtrate under reduced pressure to yield crude 3-(1H-pyrrol-2-yl)propanoic acid. The crude product can be purified by recrystallization if necessary.
-
Step 2: Esterification of 3-(1H-pyrrol-2-yl)propanoic acid
The carboxylic acid is converted to its methyl ester using a standard acid-catalyzed esterification.
-
Materials and Reagents: 3-(1H-pyrrol-2-yl)propanoic acid, Methanol (anhydrous), Sulfuric acid (concentrated), Sodium bicarbonate solution (saturated), Brine, Anhydrous magnesium sulfate, Diethyl ether or Ethyl acetate.
-
Procedure:
-
Dissolve 3-(1H-pyrrol-2-yl)propanoic acid in an excess of anhydrous methanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Spectroscopic Characterization Protocol
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters would include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument. Typical parameters might involve a 30° pulse width, a 2-second relaxation delay, and a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: If the product is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). If it is a solid, a KBr pellet can be prepared.
-
Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Technique: Electron Ionization (EI) mass spectrometry is a common technique for this type of molecule.
-
Sample Introduction: The sample can be introduced via a direct insertion probe or, if volatile, through a gas chromatography (GC) interface.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
-
Workflow and Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in the synthesis and analysis of this compound.
The Ascendant Therapeutic Potential of Substituted Pyrrole Propanoates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold, a ubiquitous five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Among the vast landscape of pyrrole derivatives, substituted pyrrole propanoates are emerging as a class of compounds with significant and diverse biological activities. Their therapeutic potential spans from anticancer to anti-inflammatory and enzyme-inhibitory effects. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into substituted pyrrole propanoates, tailored for researchers, scientists, and drug development professionals.
Quantitative Biological Activity
The biological efficacy of substituted pyrrole propanoates and related derivatives has been quantified across various assays, demonstrating their potential as potent therapeutic agents. The following tables summarize key quantitative data from published studies, focusing on their anticancer and enzyme-inhibitory activities.
Table 1: Anticancer Activity of Substituted Pyrrole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| cpd 19 | MGC 80-3, HCT-116, CHO | MTT Assay | 1.0 - 1.7 | [2][3] |
| cpd 21 | HepG2, DU145, CT-26 | MTT Assay | 0.5 - 0.9 | [2][3] |
| cpd 15 | A549 | MTT Assay | 3.6 | [2][3] |
| 12l | U251 | Not Specified | 2.29 ± 0.18 | [4] |
| 12l | A549 | Not Specified | 3.49 ± 0.30 | [4] |
| ARAP 22 | NCI-ADR-RES, Messa/Dx5MDR | Not Specified | Not Specified | [5] |
| Pyrrole Derivative 4d | LoVo | MTS Assay | 45.81% viability at 50 µM | [6][7] |
| Pyrrole Derivative 4a | LoVo | MTS Assay | 69.13% viability at 50 µM | [6][7] |
Table 2: Enzyme Inhibitory Activity of Substituted Pyrrole Derivatives
| Compound Class/ID | Target Enzyme | Assay Type | IC50 (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidines 1a,c,d | Not Specified (Anticancer) | Not Specified | 0.35, 1.48, 1.56 | [8] |
| Pyrrolo[2,3-d]pyrimidine 1b | Not Specified (Anticancer) | Not Specified | 1.04 | [8] |
| Pyrrole carboxylic acid derivatives (4g, 4h, 4k, 4l) | COX-1 / COX-2 | Fluorometric | > Celecoxib | [9] |
| 2-acetyl-1-methylpyrrole (1g) | G6PD / 6PGD | Not Specified | 0.022 (G6PD), 0.020 (6PGD) (mM) | |
| Pyrrole-based hydrazide (vh0) | MAO-B / AChE | Not Specified | 0.665 (hMAOB), 4.145 (eeAChE) | [10] |
| Compounds 3o, 3p, 3s | BChE | Not Specified | 5.37, 1.71, 3.76 | [11] |
| Pyrrole-3-carboxamide (DM-01) | EZH2 | Not Specified | Not Specified | [12] |
Experimental Protocols
The evaluation of the biological activity of substituted pyrrole propanoates involves a range of standardized experimental protocols. Below are detailed methodologies for key assays cited in the literature for assessing anticancer and enzyme-inhibitory activities.
MTT Assay for Anticancer Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential drug candidates.[13][14][15][16]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of the substituted pyrrole propanoate compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[16]
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.[11]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11][16]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 550-600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[11]
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
VEGFR-2 Kinase Inhibition Assay
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, and its inhibition is a crucial strategy in cancer therapy.[8][17]
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain. The assay typically relies on the detection of the remaining ATP after the kinase reaction using a luminescence-based method.[4][10]
Protocol:
-
Reagent Preparation: Prepare a master mix containing the kinase buffer, ATP, and a suitable substrate (e.g., a synthetic peptide).[4]
-
Compound Addition: Add serially diluted substituted pyrrole propanoate compounds to the wells of a 96-well plate.
-
Enzyme Addition: Add the recombinant human VEGFR-2 kinase domain to the wells to initiate the kinase reaction.[4]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[4]
-
Reaction Termination and Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™) that quantifies the amount of ADP produced, which is inversely proportional to the remaining ATP. The conversion of ADP to ATP generates a luminescent signal.[4][10]
-
Signal Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.[4]
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of compounds to inhibit the activity of COX-1 and COX-2 enzymes, which are key targets for anti-inflammatory drugs.[12][18]
Principle: The assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.[12][16]
Protocol:
-
Reagent Preparation: In a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0), mix the co-factors hematin and L-epinephrine.[12]
-
Enzyme Addition: Add the purified COX-1 or COX-2 enzyme to the reaction mixture.[12]
-
Inhibitor Pre-incubation: Add the substituted pyrrole propanoate test compounds at various concentrations and pre-incubate at 37°C for 10 minutes.[12]
-
Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.[12][19]
-
Colorimetric Detection: Add the colorimetric substrate (TMPD) and measure the absorbance at a specific wavelength (e.g., 590 nm) to determine the extent of the reaction.[16]
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration compared to a control without the inhibitor and determine the IC50 values for both COX-1 and COX-2 to assess selectivity.[12]
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of substituted pyrrole propanoates is crucial for their development as therapeutic agents. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow for the biological evaluation of these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. benchchem.com [benchchem.com]
- 5. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VEGFR2 inhibition assay [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
The Elusive Presence of Pyrrole-2-Propanoate Derivatives in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrole ring is a fundamental heterocyclic scaffold present in a vast array of biologically active natural products and pharmaceuticals. While complex derivatives such as porphyrins and bile pigments are well-known, the natural occurrence of simpler substituted pyrroles, specifically pyrrole-2-propanoate derivatives, remains a subject of scientific inquiry. This technical guide delves into the current understanding of the natural occurrence of compounds closely related to pyrrole-2-propanoates, focusing on their isolation, biosynthesis, and biological significance. Due to the limited direct evidence for naturally occurring pyrrole-2-propanoates, this guide will focus on the closely related and well-documented pyrrole-2-carboxylic acid and its amide derivatives, primarily isolated from marine organisms. These compounds provide a valuable framework for understanding the potential for and challenges in identifying true pyrrole-2-propanoate natural products.
Natural Occurrence of Pyrrole-2-Carboxylic Acid and its Derivatives
While pyrrole itself is not commonly found in nature, its derivatives are widespread.[1] The pyrrole-2-carboxylate moiety is a recurring structural motif in a variety of natural products.[2][3] Marine sponges, particularly of the genus Agelas, are a rich source of pyrrole-containing alkaloids, including several pyrrole-2-carboxamides.[4][5] These compounds are often brominated and exhibit a range of biological activities.
| Compound Name | Natural Source | Organism Type | Key Structural Features | Reference |
| Oroidin | Agelas sponges | Marine Sponge | Brominated pyrrole-2-carboxamide linked to an aminoimidazole moiety | [6] |
| Hymenialdisine | Axinella, Hymeniacidon, and Acanthella sponges | Marine Sponge | Brominated pyrrole fused to a cyclic guanidine structure | |
| 4,5-Dibromopyrrole-2-carboxylic acid | Agelas sponges | Marine Sponge | Dibrominated pyrrole-2-carboxylic acid | |
| 4-Bromopyrrole-2-carboxylic acid | Agelas sponges | Marine Sponge | Monobrominated pyrrole-2-carboxylic acid | [7] |
| Nakamurine B | Agelas nakamurai | Marine Sponge | Pyrrole-2-carboxamide with a long alkyl chain | [5] |
Biosynthesis of the Pyrrole-2-Carboxylate Scaffold
The biosynthesis of the pyrrole ring in nature follows several pathways. One major route involves the dehydrogenation of proline to form a pyrrole-2-carboxylate unit.[5] Another key pathway utilizes δ-aminolevulinic acid (ALA) as a precursor, which is biosynthesized from glycine and succinyl-CoA. Two molecules of ALA undergo an enzyme-catalyzed Knorr-type condensation and cyclization to yield porphobilinogen, a central intermediate for many trialkyl-substituted pyrroles.[5]
The formation of pyrrole-2-carboxaldehyde, a potential precursor to the corresponding carboxylic acid and subsequently a propanoate derivative, has been achieved via enzymatic CO2 fixation. The enzyme Pseudomonas aeruginosa HudA/PA0254, coupled with a carboxylic acid reductase (CAR), can convert pyrrole to pyrrole-2-carbaldehyde.[8][9] This demonstrates the enzymatic machinery exists in nature to functionalize the C2 position of the pyrrole ring, which could potentially be extended to form a propanoate side chain.
Below is a DOT script illustrating a plausible biosynthetic pathway from proline to a hypothetical pyrrole-2-propanoate derivative, integrating known enzymatic transformations.
References
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Biosynthesis, Asymmetric Synthesis, and Pharmacology Including Cellular Targets of the Pyrrole-2-Aminoimidazole Marine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brominated pyrrole alkaloids from marine Agelas sponges reduce depolarization-induced cellular calcium elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Thermal Fortitude of Pyrroles: An In-Depth Technical Guide to Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
The pyrrole ring, a fundamental heterocyclic scaffold, is a cornerstone in pharmaceuticals, materials science, and natural products.[1] Understanding the thermal stability and degradation pathways of pyrrole-containing compounds is paramount for ensuring drug product stability, optimizing material processing, and elucidating reaction mechanisms. This technical guide provides a comprehensive overview of the thermal behavior of pyrrole compounds, detailing degradation mechanisms, summarizing quantitative thermal analysis data, and outlining key experimental protocols.
Mechanisms of Pyrrole Degradation
The thermal degradation of pyrrole is a complex process influenced by factors such as temperature, atmosphere, and the presence of substituents on the pyrrole ring. At elevated temperatures, pyrrole primarily undergoes isomerization and decomposition.[2]
A key initial step in the thermal decomposition of pyrrole is its reversible isomerization to 2H-pyrrole (pyrrolenine) via a 1,2-hydrogen shift.[2] This is followed by a C-N bond fission, leading to ring-opening and the formation of a biradical intermediate. This intermediate can then rearrange to form various products.[2]
Under pyrolysis conditions (925–1200 K), major degradation products include cis-crotonitrile, allyl cyanide, propyne, and hydrogen cyanide (HCN).[2] Secondary reactions of these primary products can lead to the formation of acetonitrile, acetylene, allene, methane, and ethylene.[2] In the presence of oxygen, oxidation also contributes to the degradation, potentially leading to the formation of pyrrolinones and maleimides.[3][4]
For polypyrrole, a conductive polymer, thermal degradation in an inert atmosphere typically occurs in stages. An initial weight loss below 150°C is often attributed to the evaporation of water. The main decomposition of the polymer backbone occurs at higher temperatures, generally between 170°C and 420°C, with final decomposition observed at temperatures as high as 670°C.[5][6]
Below is a diagram illustrating the initial proposed pathway for the thermal degradation of the parent pyrrole molecule.
Caption: Proposed initial pathway for the thermal degradation of pyrrole.
Quantitative Thermal Analysis Data
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to quantify the thermal stability of pyrrole compounds. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.
The following tables summarize key thermal stability data for various pyrrole derivatives and polypyrrole, as reported in the literature.
Table 1: Thermal Decomposition Data for Pyrrole Derivatives
| Compound | Decomposition Temperature (°C) | Technique | Reference |
| Benzhydryl 1H-pyrrole-2-carboxylate (3j) | 70.9 - 250.0 | TGA | [7] |
| Butyl 1H-pyrrole-2-carboxylate (3k) | 62.2 - 220.0 | TGA | [7] |
| Pentyl 1H-pyrrole-2-carboxylate (3l) | 65.7 - 230.0 | TGA | [7] |
| 2-(3-cyano-4-(4-(dibutylamino)phenyl)-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)malononitrile (BAPCP) | 279 (5% weight loss) | TGA | [8] |
| 2-(3-cyano-4-(4-(dihexylamino)phenyl)-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)malononitrile (HAPCP) | 282 (5% weight loss) | TGA | [8] |
| Methyl N-benzyl-2-methyl-5-formylpyrrole-3-carboxylate (NBMF) | 310 (max mass loss rate) | TGA | [9] |
| Methyl N-butyl-2-methyl-5-formylpyrrole-3-carboxylate (NUMF) | 268 (max mass loss rate) | TGA | [9] |
Table 2: Thermal Decomposition Data for Polypyrrole (PPy)
| Material | Decomposition Range (°C) | 50% Weight Loss Temp (°C) | Technique | Atmosphere | Reference |
| Pure PPy | 170 - 420 | 300 | TGA | - | [5] |
| PPy Homopolymer | Decomposes at 220 | - | TGA | - | [10] |
| PPy/Cobalt Aluminum Oxide Nanocomposite | 110 - 350 (PPy ring decomposition) | - | TGA/DTA | - | [6] |
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for obtaining reproducible and comparable thermal analysis data. Below are generalized protocols for the key techniques used to study the thermal stability and degradation of pyrrole compounds, based on methodologies cited in the literature.
Thermogravimetric Analysis (TGA)
TGA is widely used to determine the thermal stability and decomposition profile of polymers.[11][12]
-
Objective: To measure the weight loss of a pyrrole compound as a function of temperature.
-
Instrumentation: A thermogravimetric analyzer equipped with a microbalance and a furnace.
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a sample pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.[8][13]
-
Temperature Range: The analysis is typically run from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 30°C to 1173 K).[14]
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon to study pyrolysis, or in air to study oxidative degradation. A constant flow rate (e.g., 200 mL/min) is maintained.[14]
-
-
Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. Key parameters to be determined include the onset temperature of decomposition and the temperature of maximum weight loss rate (from the derivative of the TGA curve, DTG).
Differential Scanning Calorimetry (DSC)
DSC is used to study thermal transitions such as melting, crystallization, and glass transitions. For degradation studies, it can reveal whether the process is endothermic or exothermic.
-
Objective: To measure the heat flow associated with the thermal transitions and degradation of a pyrrole compound.
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: A small, weighed amount of the sample is hermetically sealed in a sample pan (e.g., aluminum).
-
Experimental Conditions:
-
Heating Rate: A controlled heating rate, often 10 °C/min, is used.[7]
-
Temperature Range: The temperature range is selected to encompass the expected thermal events.
-
Atmosphere: A purge gas, typically nitrogen, is used to maintain an inert atmosphere.
-
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic and exothermic peaks correspond to thermal events. For degradation, an exothermic peak may indicate oxidative decomposition, while an endothermic peak can be associated with bond-breaking.
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.
-
Objective: To separate and identify the degradation products of a pyrrole compound.
-
Instrumentation: A pyrolyzer coupled to a gas chromatograph and a mass spectrometer.
-
Sample Preparation: A small amount of the sample is placed in a pyrolysis tube or on a filament.
-
Experimental Conditions:
-
Pyrolysis Temperature: The sample is rapidly heated to a specific decomposition temperature (e.g., 300°C, 350°C, 400°C) in an inert atmosphere.[15]
-
GC Separation: The pyrolysis products are swept into the GC column where they are separated based on their boiling points and interactions with the stationary phase.
-
MS Detection: The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.
-
-
Data Analysis: The GC chromatogram shows the separated pyrolysis products as peaks. The mass spectrum of each peak is compared with spectral libraries to identify the individual degradation products.
The following diagram illustrates a general workflow for the thermal analysis of pyrrole compounds.
Caption: General workflow for the thermal analysis of pyrrole compounds.
Factors Influencing Thermal Stability
The thermal stability of pyrrole compounds can be significantly influenced by their chemical structure and the surrounding environment.
-
Substituents: The nature and position of substituents on the pyrrole ring can have a profound effect on thermal stability. Electron-withdrawing groups on the nitrogen atom can enhance the stability of the pyrrole ring towards oxidation.[3]
-
N-Protection: The choice of a protecting group for the pyrrole nitrogen is crucial. Some protecting groups may not be stable under certain thermal conditions, leading to decomposition.[3]
-
Polymerization and Cross-linking: For polymeric systems like polypyrrole, the degree of polymerization and cross-linking can affect thermal stability. Increased cross-linking can lead to a more rigid structure with higher thermal resistance.[16]
-
Atmosphere: The presence of oxygen can lead to oxidative degradation at lower temperatures compared to pyrolysis in an inert atmosphere.[14]
Conclusion
A thorough understanding of the thermal stability and degradation of pyrrole compounds is essential for their effective application in drug development and materials science. This guide has provided an overview of the key degradation mechanisms, a summary of quantitative thermal analysis data, and detailed experimental protocols for TGA, DSC, and Py-GC/MS. By employing these analytical techniques and considering the factors that influence thermal stability, researchers can better predict and control the behavior of pyrrole-containing molecules and materials under thermal stress, ultimately leading to the development of more robust and reliable products.
References
- 1. britannica.com [britannica.com]
- 2. Pyrolysis and Combustion Chemistry of Pyrrole, a Reference Component for Bio-oil Surrogates: Jet-Stirred Reactor Experiments and Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. ripublication.com [ripublication.com]
- 7. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. tainstruments.com [tainstruments.com]
- 14. akjournals.com [akjournals.com]
- 15. researchgate.net [researchgate.net]
- 16. digital.csic.es [digital.csic.es]
Navigating the Solubility Landscape of Methyl 3-(1H-pyrrol-2-yl)propanoate: A Technical Guide
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the solubility characteristics of Methyl 3-(1H-pyrrol-2-yl)propanoate. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides qualitative solubility information inferred from general chemical principles and a detailed, generalized experimental protocol for its determination.
Introduction to this compound
This compound is a pyrrole derivative with potential applications in medicinal chemistry and as a building block in organic synthesis. Its physicochemical properties, particularly its solubility in various organic solvents, are crucial for its handling, purification, and application in synthetic and biological contexts. The compound is noted as a liquid at room temperature.
Solubility Profile: An Overview
As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in common organic solvents has not been published. However, based on its chemical structure—a polar pyrrole ring and a moderately polar methyl ester group—a qualitative solubility profile can be inferred. The presence of the N-H group in the pyrrole ring allows for hydrogen bonding, which influences its interaction with protic and aprotic polar solvents.
The following table summarizes the expected qualitative solubility.
| Solvent Classification | Solvent Example | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | The N-H group and carbonyl can form hydrogen bonds with the solvent. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble | The polar nature of the solvent can interact with the polar groups of the molecule. |
| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |
| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents can dissolve a wide range of organic compounds of moderate polarity. |
Experimental Protocol for Solubility Determination
To address the absence of quantitative data, the following section provides a detailed experimental protocol for determining the solubility of this compound using the isothermal saturation method.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Vials with airtight caps
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a series of vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the undissolved solute to settle.
-
Centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed/cooled pipette to avoid temperature-induced precipitation.
-
Transfer the aliquot to a volumetric flask and dilute with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
The solubility (S) is calculated using the following formula: S = (C × V_total) / V_sample Where:
-
C is the concentration of the diluted sample determined by HPLC/GC.
-
V_total is the total volume of the diluted sample.
-
V_sample is the volume of the supernatant taken for dilution.
-
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. The provided protocol can be adapted to various laboratory settings to generate the much-needed quantitative data for this compound, thereby aiding in its effective use in research and development.
A Technical Guide to the Reactivity of the Pyrrole Ring in Methyl 3-(1H-pyrrol-2-yl)propanoate
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties make it a versatile building block for creating complex molecular architectures. This guide provides an in-depth analysis of the chemical reactivity of the pyrrole ring in Methyl 3-(1H-pyrrol-2-yl)propanoate, a bifunctional molecule with potential applications in organic synthesis and drug discovery. Understanding its reactivity is crucial for designing synthetic routes and developing novel pyrrole-containing compounds.
This document details the fundamental principles governing pyrrole's reactivity, the directing effects of the C2-linked methyl propanoate substituent, and provides an overview of key chemical transformations, including detailed experimental protocols and mechanistic diagrams.
Fundamental Reactivity of the Pyrrole Ring
Pyrrole is a five-membered aromatic heterocycle. The nitrogen atom's lone pair of electrons is delocalized into the ring, creating a π-electron sextet that satisfies Hückel's rule for aromaticity. This delocalization makes the pyrrole ring significantly more electron-rich and, consequently, more reactive towards electrophilic aromatic substitution (EAS) than benzene.[2][3]
Regioselectivity in Electrophilic Aromatic Substitution
Electrophilic attack on the pyrrole ring preferentially occurs at the α-positions (C2 and C5) rather than the β-positions (C3 and C4). This preference is due to the superior stability of the resulting carbocation intermediate (the sigma complex). Attack at the C2 or C5 position allows the positive charge to be delocalized over three atoms, including the nitrogen, resulting in three resonance structures. In contrast, attack at the C3 or C4 position yields a less stable intermediate with only two possible resonance structures.[2][4][5]
Influence of the C2-Substituent in this compound
In the target molecule, the C2 position is occupied by a methyl 3-propanoate group (-CH₂CH₂COOCH₃). This substituent directs further electrophilic substitution based on both electronic and steric effects.
-
Electronic Effects : The ethyl group connecting the ester to the ring is weakly electron-donating via induction, slightly activating the ring. The electron-withdrawing ester group is insulated from the ring by the ethylene spacer, so its deactivating resonance effect is negligible. The net electronic effect of the substituent is therefore weakly activating.
-
Steric Effects : The substituent at C2 provides significant steric hindrance, making direct attack at this position or the adjacent C3 position less favorable.
-
Predicted Regioselectivity : Combining these factors, the predicted order of reactivity for electrophilic substitution on this compound is: C5 >> C4 > C3 The C5 position is the most electronically activated and sterically accessible site, making it the overwhelming preferred position for substitution.
Key Electrophilic Substitution Reactions
Due to the high reactivity of the pyrrole ring, reactions are typically conducted under mild conditions to prevent polymerization or the formation of multiple substitution products.[1][6]
Halogenation
Halogenation of pyrroles is facile and can lead to polyhalogenated products if not carefully controlled.[6] Reagents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are preferred for selective monohalogenation.
-
Expected Major Product : Methyl 3-(5-halo-1H-pyrrol-2-yl)propanoate.
Representative Experimental Protocol (Monobromination):
-
Dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of N-bromosuccinimide (NBS) (1.05 equivalents) in THF dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Methyl 3-(5-bromo-1H-pyrrol-2-yl)propanoate.
Nitration
The pyrrole ring is sensitive to strong mineral acids, which can cause degradation or polymerization.[7] Therefore, nitration is performed under milder, non-acidic conditions, typically using acetyl nitrate (generated in situ from nitric acid and acetic anhydride) at low temperatures.[8][9]
-
Expected Major Product : Methyl 3-(5-nitro-1H-pyrrol-2-yl)propanoate.
Representative Experimental Protocol:
-
In a flask, prepare acetyl nitrate by slowly adding concentrated nitric acid (1 equivalent) to acetic anhydride (3-5 equivalents) at -10 °C. Maintain this temperature for 15 minutes.
-
In a separate flask, dissolve this compound (1 equivalent) in acetic anhydride.
-
Cool the pyrrole solution to -10 °C.
-
Slowly add the pre-formed acetyl nitrate solution to the pyrrole solution, ensuring the temperature does not rise above -5 °C.
-
Stir the reaction mixture at low temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and allow it to warm to room temperature.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify by flash chromatography.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[10][11] The electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[12]
-
Expected Major Product : Methyl 3-(5-formyl-1H-pyrrol-2-yl)propanoate.
Representative Experimental Protocol:
-
To a flask containing anhydrous DMF (3 equivalents) cooled to 0 °C, add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise under a nitrogen atmosphere.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of this compound (1 equivalent) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and then heat to 35-40 °C for 1-3 hours.
-
Cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of sodium acetate.
-
Heat the mixture at 60 °C for 1 hour to ensure complete hydrolysis of the intermediate iminium salt.
-
Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting aldehyde by column chromatography.
Friedel-Crafts Acylation
Pyrroles are highly reactive towards Friedel-Crafts acylation. Strong Lewis acids are often unnecessary, and the reaction can proceed with an acid chloride or anhydride, sometimes with only a mild catalyst or none at all.[13]
-
Expected Major Product : Methyl 3-(5-acyl-1H-pyrrol-2-yl)propanoate.
Representative Experimental Protocol:
-
Dissolve this compound (1 equivalent) and acetic anhydride (1.2 equivalents) in an appropriate solvent like dichloromethane.
-
Cool the mixture to 0 °C.
-
If a catalyst is needed, add a mild Lewis acid like ZnCl₂ or Et₂AlCl (0.1-0.5 equivalents) portion-wise. For highly reactive pyrroles, the reaction may proceed without a catalyst upon gentle heating.
-
Stir the reaction at 0 °C to room temperature until TLC indicates the consumption of the starting material.
-
Quench the reaction by carefully adding water or a saturated solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the product via silica gel chromatography.
Summary of Reactivity
The reactivity of this compound is dominated by the electron-rich nature of the pyrrole ring. The C2-substituent sterically and electronically directs incoming electrophiles primarily to the C5 position.
| Reaction | Reagents | Major Product Position | Notes |
| Halogenation | NBS, NCS, SO₂Cl₂, Br₂ | C5 | Mild conditions are required to prevent polyhalogenation.[6] |
| Nitration | HNO₃ / Acetic Anhydride | C5 | Avoids strong acids that cause polymerization.[7] |
| Formylation | POCl₃ / DMF (Vilsmeier-Haack) | C5 | A mild and high-yielding method for introducing an aldehyde group.[10] |
| Acylation | Acid Chloride or Anhydride | C5 | Often proceeds under very mild conditions, sometimes without a catalyst.[13] |
| N-Deprotonation | NaH, KH, etc. | N1 | The N-H proton is acidic (pKa ≈ 17.5) and can be removed by strong bases.[6] |
Other Reactions
N-Substitution
The N-H proton of the pyrrole ring is weakly acidic and can be deprotonated by strong bases like sodium hydride (NaH) or potassium hydride (KH). The resulting pyrrolide anion is a potent nucleophile that can react with various electrophiles (e.g., alkyl halides, acyl chlorides) to yield N-substituted derivatives.
Stability
The pyrrole ring is susceptible to decomposition and polymerization in the presence of strong acids, heat, and light.[1] All reactions and storage should be conducted with these sensitivities in mind, often requiring an inert atmosphere and protection from light.
References
- 1. scispace.com [scispace.com]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]
- 4. quora.com [quora.com]
- 5. Heterocyclic compounds part _IV (Pyrrole) | PPTX [slideshare.net]
- 6. Pyrrole - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. ijpcbs.com [ijpcbs.com]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 3-(1H-pyrrol-2-yl)propanoate via the Paal-Knorr Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Paal-Knorr reaction is a cornerstone in heterocyclic chemistry, providing a robust and straightforward method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2] This method is valued for its operational simplicity and generally good to excellent yields, making it a staple in both academic and industrial research.[3] Pyrrole scaffolds are prevalent in a vast array of pharmaceuticals, natural products, and functional materials, underscoring the importance of efficient synthetic routes to these heterocycles.
These application notes provide a detailed protocol for the synthesis of Methyl 3-(1H-pyrrol-2-yl)propanoate, a valuable building block in medicinal chemistry and materials science. The synthesis involves a two-step sequence: the preparation of the key 1,4-dicarbonyl precursor, methyl 5-oxohexanoate, followed by its cyclization with an ammonia source via the Paal-Knorr reaction.
Reaction Pathway Overview
The overall synthetic route to this compound is a two-stage process. The first stage involves the synthesis of the 1,4-dicarbonyl precursor, methyl 5-oxohexanoate. A common method for this is the Michael addition of an acetoacetate derivative to an α,β-unsaturated ketone, followed by hydrolysis and decarboxylation.[4] The second stage is the Paal-Knorr cyclization of methyl 5-oxohexanoate with a suitable ammonia source, such as ammonium acetate, to form the desired pyrrole ring.[2]
Caption: Overall synthetic workflow for this compound.
Paal-Knorr Reaction Mechanism
The accepted mechanism for the Paal-Knorr pyrrole synthesis involves the initial nucleophilic attack of the amine (in this case, ammonia derived from ammonium acetate) on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.[5] This is followed by an intramolecular cyclization where the nitrogen atom attacks the second carbonyl group, forming a cyclic dihydroxytetrahydropyrrole derivative. Subsequent dehydration of this intermediate leads to the formation of the aromatic pyrrole ring.[2][5]
Caption: Mechanism of the Paal-Knorr pyrrole synthesis.
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-oxohexanoate (Precursor)
This protocol is based on a Michael addition followed by hydrolysis and decarboxylation.[4]
Materials:
-
Ethyl 2-methylacetoacetate
-
Methyl vinyl ketone
-
Potassium t-butoxide
-
t-Butanol
-
Hydrochloric acid (concentrated)
-
Sodium chloride
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of ethyl 2-methylacetoacetate (1.0 eq) in t-butanol, add a catalytic amount of potassium t-butoxide (0.05 eq) while maintaining the temperature at or below 10 °C.
-
Add methyl vinyl ketone (1.0 eq) dropwise to the mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Neutralize the mixture with a mild acid and remove the solvent under reduced pressure.
-
To the crude intermediate, add an excess of 6M aqueous hydrochloric acid.
-
Heat the mixture to reflux (approximately 100 °C) and maintain for 4 hours.
-
After cooling to room temperature, saturate the aqueous solution with sodium chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield crude methyl 5-oxohexanoate.
-
Further purification can be achieved by vacuum distillation.
Protocol 2: Paal-Knorr Synthesis of this compound
This is a representative protocol based on general Paal-Knorr reaction conditions.[2][3]
Materials:
-
Methyl 5-oxohexanoate
-
Ammonium acetate
-
Ethanol or Acetic Acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine methyl 5-oxohexanoate (1.0 eq) and ammonium acetate (1.1-1.5 eq).
-
Add ethanol or acetic acid as the solvent.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Data Presentation
The following table summarizes representative quantitative data for Paal-Knorr pyrrole syntheses under various conditions to provide an expected range for the synthesis of this compound.
| 1,4-Dicarbonyl Compound | Amine/Ammonia Source | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2,5-Hexanedione | Aniline | Hydrochloric Acid | Methanol | Reflux | 15 min | ~52 | [General Protocol] |
| 2,5-Hexanedione | Various amines | Iodine (cat.) | None (Solvent-free) | - | - | Excellent | [General Protocol] |
| Various β-keto ester derived diketones | Various primary amines | Acetic acid | - | 120-150 (Microwave) | 2-10 min | 65-89 | [General Protocol] |
| 1,4-dione | Benzylamine | Acetic Acid | Methanol | 70 | 1-4 h | 90 | [6] |
| 1-[4-(methylsulfonyl)phenyl]pentane-1,4-dione | 4-fluoroaniline | p-Toluenesulfonic acid | Toluene | Reflux | 20 h | 79 | [General Protocol] |
Conclusion
The Paal-Knorr reaction offers a reliable and versatile strategy for the synthesis of substituted pyrroles, including this compound. The provided protocols for the synthesis of the 1,4-dicarbonyl precursor and its subsequent cyclization serve as a comprehensive guide for researchers. The reaction conditions can be optimized by screening different solvents, catalysts, and heating methods (conventional vs. microwave) to achieve high yields of the desired product. These application notes are intended to facilitate the efficient synthesis of this important pyrrole derivative for applications in drug discovery and materials science.
References
Application Notes and Protocols: Enzymatic Synthesis of Pyrrole Esters using Novozym 435
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrole esters are valuable heterocyclic compounds with applications in pharmaceuticals, agrochemicals, and materials science. Traditional chemical synthesis of these esters often requires harsh reaction conditions, toxic reagents, and complex purification procedures. The use of biocatalysts, such as immobilized lipases, offers a green and efficient alternative for their synthesis. Novozym 435, an immobilized Candida antarctica lipase B, is a versatile and robust biocatalyst known for its high activity and stability in organic solvents, making it an ideal candidate for esterification reactions.[1][2][3] This document provides detailed application notes and protocols for the enzymatic synthesis of pyrrole esters via transesterification, utilizing Novozym 435 as the catalyst. The described method offers high yields, mild reaction conditions, and the potential for catalyst reuse.[1][4][5]
Reaction Principle
The enzymatic synthesis of pyrrole esters using Novozym 435 typically proceeds via a transesterification reaction. In this process, a readily available pyrrole ester (e.g., methyl 1H-pyrrole-2-carboxylate) reacts with an alcohol in the presence of the lipase to yield the desired pyrrole ester and a simple alcohol byproduct (e.g., methanol). The reaction mechanism for lipase-catalyzed transesterification generally follows a Ping-Pong Bi-Bi mechanism.[6][7]
Data Summary
Optimization of Reaction Conditions
The following table summarizes the optimized conditions for the synthesis of benzyl 1H-pyrrole-2-carboxylate from methyl 1H-pyrrole-2-carboxylate and benzyl alcohol, as a model reaction.[1]
| Parameter | Optimal Condition | Yield (%) |
| Lipase | Novozym 435 | 92 |
| Solvent | n-Hexane | 92 |
| Novozym 435 Load | 6 mg/mL | 61 |
| Substrate Molar Ratio (Ester:Alcohol) | 5:1 | >90 |
| Reaction Temperature | 50 °C | >90 |
| Reaction Time | 24 hours | 92 |
| Agitation Speed | 150 rpm | >90 |
| Molecular Sieves | 1 g | 61 |
Substrate Scope
Novozym 435 demonstrates broad substrate compatibility, effectively catalyzing the reaction between methyl 1H-pyrrole-2-carboxylate and a variety of alcohols to produce the corresponding pyrrole esters in high yields.[1]
| Alcohol | Product | Yield (%) |
| Benzyl alcohol | Benzyl 1H-pyrrole-2-carboxylate | 92 |
| Cinnamyl alcohol | Cinnamyl 1H-pyrrole-2-carboxylate | 85 |
| 1-Phenylethanol | 1-Phenylethyl 1H-pyrrole-2-carboxylate | 78 |
| Cyclohexanol | Cyclohexyl 1H-pyrrole-2-carboxylate | 88 |
| n-Butanol | Butyl 1H-pyrrole-2-carboxylate | 82 |
| n-Pentanol | Pentyl 1H-pyrrole-2-carboxylate | 80 |
Reusability of Novozym 435
Novozym 435 exhibits excellent operational stability and can be recycled for multiple reaction cycles with minimal loss of activity.[4][5][7]
| Cycle | Relative Activity (%) |
| 1 | 100 |
| 2 | 98 |
| 3 | 95 |
| 4 | 92 |
| 5 | 89 |
| 6 | 85 |
| 7 | 82 |
Experimental Protocols
Materials and Reagents
-
Methyl 1H-pyrrole-2-carboxylate
-
Alcohols (e.g., benzyl alcohol, cinnamyl alcohol, etc.)
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
n-Hexane (anhydrous)
-
Molecular sieves (3 Å, activated)
-
Sodium sulfate (anhydrous)
-
Solvents for purification (e.g., ethyl acetate, petroleum ether)
Equipment
-
Reaction vials or round-bottom flasks
-
Orbital shaker or magnetic stirrer with heating
-
Filtration apparatus
-
Rotary evaporator
-
Chromatography columns for purification
-
Analytical instruments for product characterization (e.g., GC-MS, NMR)
Protocol for the Synthesis of Benzyl 1H-pyrrole-2-carboxylate
This protocol describes a typical procedure for the synthesis of benzyl 1H-pyrrole-2-carboxylate as a representative example.
-
Reaction Setup: To a 25 mL reaction vial, add methyl 1H-pyrrole-2-carboxylate (e.g., 0.5 mmol) and benzyl alcohol (e.g., 0.1 mmol) to achieve a 5:1 molar ratio.
-
Solvent and Catalyst Addition: Add 5 mL of anhydrous n-hexane to the vial. Subsequently, add Novozym 435 (6 mg/mL) and activated molecular sieves (1 g).
-
Reaction Incubation: Seal the vial and place it in an orbital shaker set to 150 rpm and 50 °C. Allow the reaction to proceed for 24 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots of the reaction mixture at different time intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Enzyme Recovery: After the reaction is complete, recover the immobilized enzyme (Novozym 435) and molecular sieves by filtration.
-
Enzyme Washing and Reuse: Wash the recovered enzyme with fresh n-hexane to remove any adsorbed substrates and products. The washed enzyme can be dried under vacuum and reused for subsequent reactions.
-
Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess starting material.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate gradient) to obtain the pure benzyl 1H-pyrrole-2-carboxylate.
-
Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
References
- 1. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digital.csic.es [digital.csic.es]
- 4. Reusability study of Novozym® 435 for the enzymatic synthesis of mannosyl myristate in pure ionic liquids | Université de Liège [popups.uliege.be]
- 5. Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A kinetic study on the Novozyme 435-catalyzed esterification of free fatty acids with octanol to produce octyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Methyl 3-(1H-pyrrol-2-yl)propanoate in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Methyl 3-(1H-pyrrol-2-yl)propanoate and its precursors in the synthesis of prominent pyrrole-containing natural products, including the prodigiosin and tambjamine families of alkaloids. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, which include anticancer, immunosuppressive, and antimicrobial properties.
Overview of Synthetic Strategy
The synthesis of complex pyrrole-containing natural products often involves the construction of key pyrrolic intermediates that are subsequently coupled to form the final molecular scaffold. This compound serves as a valuable building block in this context. A common synthetic pathway commences with the functionalization of a simple pyrrole derivative, such as pyrrole-2-carboxaldehyde, to introduce the necessary side chains. This is followed by further modifications and coupling reactions to assemble the complete natural product.
A critical intermediate in the synthesis of many of these natural products is 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde. The general synthetic workflow involves the preparation of functionalized pyrrole precursors, their coupling to form the bipyrrole core, and subsequent condensation with other moieties to yield the final product.
Caption: General synthetic workflow from pyrrole-2-carboxaldehyde.
Experimental Protocols and Data
Synthesis of this compound
The synthesis of this compound can be achieved from pyrrole-2-carboxaldehyde via a Horner-Wadsworth-Emmons (HWE) reaction. This reaction is highly reliable for the stereoselective formation of alkenes.
Protocol: Horner-Wadsworth-Emmons Reaction
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of methyl diethylphosphonoacetate (1.1 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the resulting solution to 0 °C and add a solution of pyrrole-2-carboxaldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product, methyl 3-(1H-pyrrol-2-yl)acrylate, is then subjected to catalytic hydrogenation (e.g., H₂, Pd/C) in a suitable solvent like methanol or ethyl acetate to yield this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Pyrrole-2-carboxaldehyde | 1.0 eq. | [1][2] |
| Methyl diethylphosphonoacetate | 1.1 eq. | [1] |
| Sodium Hydride | 1.2 eq. | [1] |
| Solvent | Anhydrous THF | [1] |
| Reaction Temperature | 0 °C to Room Temperature | [1] |
| Reaction Time | 12 - 24 hours | [1] |
| Typical Yield (acrylate) | 80 - 95% | [1][3] |
Synthesis of 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde
A key intermediate for many prodigiosin and tambjamine analogs is 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde. Its synthesis often involves a Vilsmeier-Haack formylation followed by a Suzuki coupling reaction.[4][5]
Caption: Key steps in the synthesis of 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde.
Protocol: Vilsmeier-Haack Formylation of an N-Protected Pyrrole
-
In a three-necked flask equipped with a dropping funnel and a thermometer, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to anhydrous N,N-dimethylformamide (DMF, 3 eq.) at 0°C with stirring under a nitrogen atmosphere.[6]
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the freshly prepared Vilsmeier reagent to 0°C and add a solution of the N-protected pyrrole derivative (1.0 eq.) in anhydrous dichloromethane (DCM) dropwise, maintaining the internal temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Pour the reaction mixture into a cold aqueous solution of sodium acetate and stir for 1 hour.
-
Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
| Parameter | Value | Reference |
| Reactants | ||
| N-Protected Pyrrole | 1.0 eq. | [6][7] |
| Phosphorus Oxychloride (POCl₃) | 1.2 eq. | [6][7] |
| N,N-Dimethylformamide (DMF) | 3.0 eq. | [6][7] |
| Solvent | Anhydrous Dichloromethane | [7] |
| Reaction Temperature | 0 °C to Room Temperature | [6][7] |
| Reaction Time | 2 - 4 hours | [7] |
| Typical Yield | 70 - 90% | [8][9] |
Protocol: Suzuki Coupling
-
To a degassed solution of the formylated and halogenated pyrrole intermediate (1.0 eq.) and N-Boc-2-pyrroleboronic acid (1.5 eq.) in a 10% water/dioxane mixture, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.) and sodium carbonate (Na₂CO₃, 2.0 eq.).[4]
-
Stir the mixture for 3 hours at 100 °C.
-
Pour the reaction mixture into water and adjust the pH to 7 with 2 N HCl.
-
Extract with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure.
-
The N-Boc protecting group is typically removed during the workup or with a separate acid treatment (e.g., trifluoroacetic acid) to yield the final product.
| Parameter | Value | Reference |
| Reactants | ||
| Formylated Pyrrole Intermediate | 1.0 eq. | [4][5] |
| N-Boc-2-pyrroleboronic acid | 1.5 eq. | [4] |
| Pd(PPh₃)₄ | 0.05 eq. | [4] |
| Na₂CO₃ | 2.0 eq. | [4] |
| Solvent | 10% Water/Dioxane | [4] |
| Reaction Temperature | 100 °C | [4] |
| Reaction Time | 3 hours | [4] |
| Typical Yield | 60 - 85% | [4][5] |
Synthesis of Tambjamine Alkaloids
Tambjamine alkaloids are synthesized by the condensation of 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde with various amines.
Protocol: Condensation Reaction for Tambjamine Synthesis
-
To a solution of 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (1.0 eq.) in a suitable solvent such as methanol or dichloromethane, add the desired amine (1.1 - 1.5 eq.).
-
Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
The product often precipitates from the reaction mixture and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by chromatography.
| Parameter | Value |
| Reactants | |
| 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde | 1.0 eq. |
| Amine | 1.1 - 1.5 eq. |
| Catalyst | Acetic Acid (catalytic) |
| Solvent | Methanol or Dichloromethane |
| Reaction Temperature | Room Temperature |
| Reaction Time | 4 - 12 hours |
| Typical Yield | 75 - 95% |
Conclusion
This compound and its derivatives are versatile intermediates in the synthesis of a wide array of biologically active natural products. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of these complex molecules. The Horner-Wadsworth-Emmons reaction, Vilsmeier-Haack formylation, and Suzuki coupling are powerful tools in the synthetic chemist's arsenal for the construction of functionalized pyrrole and bipyrrole systems. Careful optimization of reaction conditions is crucial for achieving high yields and purity of the desired products, paving the way for the development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 3. synarchive.com [synarchive.com]
- 4. Synthesis of 2,2’-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,2'-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 9. ijpcbs.com [ijpcbs.com]
Application Notes and Protocols for the Derivatization of Methyl 3-(1H-pyrrol-2-yl)propanoate for Bioassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of Methyl 3-(1H-pyrrol-2-yl)propanoate and the subsequent evaluation of the synthesized derivatives in various bioassays. The pyrrole scaffold is a crucial pharmacophore found in numerous biologically active compounds, and its derivatization offers a promising avenue for the discovery of novel therapeutic agents.[1] This document outlines synthetic strategies, detailed experimental protocols, and data presentation for anticancer, antimicrobial, and anti-inflammatory bioassays.
Introduction
This compound is a versatile starting material for the synthesis of a diverse library of compounds. The pyrrole ring can be functionalized at the nitrogen atom (N-1 position) or on the carbon atoms of the ring, most commonly at the C-5 position, to modulate its physicochemical properties and biological activity. This document focuses on two primary derivatization strategies: N-acylation and C-acylation (specifically formylation at the C-5 position), and provides protocols for evaluating the resulting derivatives for potential therapeutic applications. Pyrrole derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]
Synthetic Derivatization Strategies
The derivatization of this compound can be strategically designed to explore structure-activity relationships (SAR). The introduction of various acyl groups can influence the compound's lipophilicity, electronic properties, and steric profile, all of which can impact its interaction with biological targets.
Logical Workflow for Synthesis and Bioassay
The following diagram illustrates the overall workflow from the synthesis of derivatives to their biological evaluation.
Caption: Overall workflow from synthesis to bioassay.
Experimental Protocols: Synthesis
Protocol 1: General Procedure for N-Acylation of this compound
This protocol describes the synthesis of N-acyl derivatives of this compound.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Triethylamine (Et3N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acyl derivative.
Protocol 2: General Procedure for C-5 Formylation via Vilsmeier-Haack Reaction
This protocol describes the formylation of the pyrrole ring at the C-5 position.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl3)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Ice-cold saturated aqueous sodium acetate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a flask cooled to 0 °C, slowly add POCl3 (1.5 eq) to anhydrous DMF (3.0 eq) under a nitrogen atmosphere. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Dissolve this compound (1.0 eq) in anhydrous DCE and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold saturated aqueous sodium acetate solution.
-
Stir the mixture vigorously for 1 hour.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the C-5 formyl derivative.
Application Notes for Bioassays
The synthesized derivatives can be screened for a variety of biological activities. Below are application notes and protocols for anticancer, antimicrobial, and anti-inflammatory assays.
Anticancer Activity
Pyrrole derivatives have been widely investigated for their potential as anticancer agents. Their mechanisms of action often involve the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[4][5]
Signaling Pathway Inhibition by Pyrrole Derivatives
Caption: Inhibition of signaling pathways by pyrrole derivatives.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation: Representative Anticancer Activity
The following table presents representative IC50 values for pyrrole derivatives against various cancer cell lines. Note that these are for structurally related compounds and serve as a reference for expected activity.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Benzoyl-4-phenyl-1H-pyrrole | Compound 21 | HepG2 (Liver) | 0.5 | [4][5] |
| 3-Benzoyl-4-phenyl-1H-pyrrole | Compound 21 | DU145 (Prostate) | 0.9 | [4][5] |
| 3-Benzoyl-4-phenyl-1H-pyrrole | Compound 19 | HCT-116 (Colon) | 1.0 | [4][5] |
| N-Aryl-benzenesulfonamide | Compound 28 | HCT-116 (Colon) | 3 | [6] |
| N-Aryl-benzenesulfonamide | Compound 28 | MCF-7 (Breast) | 5 | [6] |
Antimicrobial Activity
Pyrrole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[7][8]
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Dispense the broth medium into the wells of a 96-well plate.
-
Perform a two-fold serial dilution of the test compound in the wells.
-
Prepare a microbial inoculum adjusted to a 0.5 McFarland standard and dilute it to the final concentration.
-
Inoculate the wells with the microbial suspension. Include a positive control (microbes, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Data Presentation: Representative Antimicrobial Activity
The following table shows representative MIC values for pyrrolone derivatives.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrrolone Derivative | S. aureus | >100 | [7] |
| Pyrrolone Derivative | E. coli | >100 | [7] |
| Pyrrolone Derivative | C. albicans | 12.5 | [7] |
| Pyrrolone Derivative | A. niger | 25 | [7] |
Anti-inflammatory Activity
Certain pyrrole derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[9][10]
Workflow for In Vivo Anti-inflammatory Assay
Caption: Workflow for carrageenan-induced paw edema assay.
This is a standard in vivo model to screen for acute anti-inflammatory activity.
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compounds orally or intraperitoneally. A control group receives only the vehicle.
-
After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema inhibition for each group compared to the control group.
Data Presentation: Representative Anti-inflammatory Activity
The following table shows representative data for the anti-inflammatory activity of a pyrrole derivative.
| Compound | Dose (mg/kg) | Time (h) | % Inhibition of Edema | Reference |
| Pyrrolopyridine 3i | 50 | 1 | 35.2 | [10] |
| Pyrrolopyridine 3i | 50 | 2 | 42.8 | [10] |
| Pyrrolopyridine 3i | 50 | 3 | 51.7 | [10] |
| Pyrrolopyridine 3l | 50 | 1 | 38.6 | [10] |
| Pyrrolopyridine 3l | 50 | 2 | 45.1 | [10] |
| Pyrrolopyridine 3l | 50 | 3 | 54.3 | [10] |
Conclusion
The derivatization of this compound provides a versatile platform for the development of novel bioactive compounds. The protocols and application notes presented herein offer a structured approach for the synthesis and biological evaluation of these derivatives. The systematic exploration of N-acyl and C-acyl analogs, coupled with robust bioassay screening, can lead to the identification of promising lead candidates for further drug development in the areas of oncology, infectious diseases, and inflammation.
References
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1 H-pyrrol-1-yl)Benzenesulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and antimicrobial activity of new 5-aryl-2-hydroxy-3(2H)-pyrrolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes: Methyl 3-(1H-pyrrol-2-yl)propanoate as a Versatile Precursor for Novel Fragrance Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of Methyl 3-(1H-pyrrol-2-yl)propanoate as a precursor for the synthesis of novel fragrance compounds. While direct literature on this specific molecule as a fragrance precursor is limited, its structural similarity to known aromatic esters, particularly other pyrrole derivatives, suggests significant potential in the fragrance and flavor industry.[1][2] This document outlines hypothetical, yet scientifically plausible, synthetic routes and the potential odor characteristics of the resulting derivatives.
Introduction
Pyrrole and its derivatives are a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities and unique aromatic properties.[3] In the fragrance industry, pyrrole-based molecules are valued for their contribution to nutty, sweet, and roasted notes.[4][5] this compound is a readily available starting material that offers multiple reaction sites for chemical modification, making it an excellent candidate for the development of a library of new fragrance compounds with a range of potential scent profiles. The propanoate side chain, in particular, allows for modifications such as transesterification, amidation, and reduction to yield a variety of esters, amides, and alcohols with potentially desirable olfactory properties.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the precursor molecule is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁NO₂ | |
| Molecular Weight | 153.18 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 250.6 °C at 760 mmHg | [6] |
| Flash Point | 105 °C (221 °F) | |
| SMILES | COC(=O)CCc1ccc[nH]1 | |
| InChI Key | UBOXXEGSGUIRAJ-UHFFFAOYSA-N |
Proposed Synthetic Pathways for Fragrance Generation
Two primary pathways are proposed for the derivatization of this compound into fragrance compounds: enzymatic transesterification and chemical amidation. A third, reductive pathway is also suggested for the creation of fragrant alcohols.
Caption: Synthetic pathways for fragrance generation.
Pathway 1: Enzymatic Transesterification for Novel Esters
Inspired by the successful enzymatic synthesis of other pyrrole esters, this protocol utilizes a lipase-catalyzed transesterification to generate a variety of new esters.[2] This method is advantageous due to its mild reaction conditions and high selectivity.
Experimental Protocol: Enzymatic Transesterification
Caption: Workflow for enzymatic transesterification.
Materials:
-
This compound
-
Various alcohols (e.g., ethanol, isopropanol, isoamyl alcohol, benzyl alcohol)
-
Immobilized lipase (e.g., Novozym 435)
-
Anhydrous n-hexane
-
Molecular sieves (3Å)
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol), the desired alcohol (5.0 mmol), and 20 mL of anhydrous n-hexane.
-
Add 100 mg of Novozym 435 and 1 g of activated molecular sieves.
-
Seal the flask and place it in a temperature-controlled shaker or on a magnetic stirrer with a heating mantle set to 50°C.
-
Stir the reaction mixture at 200 rpm for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter the reaction mixture to remove the immobilized enzyme and molecular sieves.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient).
-
Characterize the final product by GC-MS and NMR spectroscopy.
-
Subject the purified ester to an odor panel for sensory evaluation.
Expected Results and Potential Odor Profiles
The transesterification of this compound with various alcohols is expected to yield a range of novel esters with potentially interesting fragrance properties. Based on analogous compounds, the odor profiles are hypothesized in Table 2.[7][8]
| Alcohol Used | Resulting Ester | Predicted Odor Profile | Hypothetical Yield (%) |
| Ethanol | Ethyl 3-(1H-pyrrol-2-yl)propanoate | Fruity, slightly sweet, reminiscent of pineapple | 85 |
| Isoamyl alcohol | Isoamyl 3-(1H-pyrrol-2-yl)propanoate | Ripe banana, pear, with a subtle nutty background | 78 |
| Benzyl alcohol | Benzyl 3-(1H-pyrrol-2-yl)propanoate | Faintly floral, sweet, with almond and cherry notes | 92 |
| Phenethyl alcohol | Phenethyl 3-(1H-pyrrol-2-yl)propanoate | Rosy, honey-like, with a green undertone | 88 |
Pathway 2: Chemical Amidation for Novel Amides
The synthesis of amides from esters is a fundamental transformation in organic chemistry. The resulting N-substituted 3-(1H-pyrrol-2-yl)propanamides could possess unique nutty, roasted, or savory aroma characteristics, valuable in both fragrance and flavor applications.
Experimental Protocol: Chemical Amidation
Caption: Workflow for chemical amidation.
Materials:
-
This compound
-
Various primary or secondary amines (e.g., ethylamine, benzylamine, piperidine)
-
High-pressure reaction tube
-
Standard laboratory glassware
-
Solvents for extraction and purification (e.g., ethyl acetate, water)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a high-pressure reaction tube, combine this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Seal the tube and heat the mixture to 100-120°C for 12-24 hours.
-
After cooling to room temperature, carefully open the tube and dilute the reaction mixture with 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the resulting amide by recrystallization or silica gel chromatography.
-
Characterize the purified product by GC-MS and NMR spectroscopy and evaluate its odor profile.
Expected Results and Potential Odor Profiles
The amidation reaction is expected to produce a series of novel amides. The odor characteristics of these compounds are likely to be influenced by the nature of the amine used, with potential for nutty, roasted, and savory notes. Hypothetical outcomes are presented in Table 3.
| Amine Used | Resulting Amide | Predicted Odor Profile | Hypothetical Yield (%) |
| Ethylamine | N-ethyl-3-(1H-pyrrol-2-yl)propanamide | Roasted, nutty, slightly savory | 75 |
| Benzylamine | N-benzyl-3-(1H-pyrrol-2-yl)propanamide | Faintly floral, nutty, with a warm, toasted character | 82 |
| Piperidine | 1-(3-(1H-pyrrol-2-yl)propanoyl)piperidine | Herbaceous, peppery, with a savory undertone | 88 |
Conclusion
This compound represents a promising and versatile precursor for the synthesis of novel fragrance compounds. The protocols outlined in these application notes, based on established chemical principles and analogous systems, provide a solid foundation for researchers to explore the potential of this molecule. The derivatization through transesterification and amidation is expected to yield a diverse palette of new esters and amides with potentially valuable fruity, floral, nutty, and roasted scent profiles. Further exploration of other chemical transformations, such as reduction to the corresponding alcohol, could expand the range of accessible fragrance molecules from this readily available starting material.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pyrrole derivatives | Academic Journals and Conferences [science.lpnu.ua]
- 4. 3-Pyrroline synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Chlorophyll a - Wikipedia [en.wikipedia.org]
- 7. ethyl 3-(2-furyl) propanoate, 10031-90-0 [thegoodscentscompany.com]
- 8. neryl propionate, 105-91-9 [thegoodscentscompany.com]
Application Notes and Protocols for Large-Scale Synthesis of Pyrrole Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key considerations and methodologies for the large-scale synthesis of pyrrole esters. The information is intended to guide researchers and professionals in selecting and optimizing synthetic routes for pilot and industrial-scale production.
Introduction
Pyrrole esters are a critical class of heterocyclic compounds widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. As the demand for these compounds grows, the need for efficient, scalable, and cost-effective manufacturing processes becomes paramount. This document outlines and compares several key synthetic strategies, focusing on their suitability for large-scale production.
Key Synthetic Methodologies for Large-Scale Production
Several classical and modern synthetic methods can be adapted for the large-scale synthesis of pyrrole esters. The choice of method depends on factors such as the substitution pattern of the target molecule, cost of starting materials, required purity, and environmental considerations. The primary methods discussed are the Paal-Knorr synthesis, Hantzsch synthesis, enzymatic synthesis, and continuous flow synthesis.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a robust and widely used method for preparing pyrroles by the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2]
Advantages for Scale-Up:
-
Versatility: Accommodates a wide range of amines and 1,4-dicarbonyl precursors.[1]
-
High Yields: Often provides good to excellent yields.[3]
-
Operational Simplicity: The reaction can be conducted under neutral or weakly acidic conditions, and solvent-free variations have been developed.[2][4][5]
Challenges in Large-Scale Synthesis:
-
Harsh Conditions: Traditional methods may require prolonged heating in acidic conditions, which can be problematic for sensitive substrates.[4][6]
-
Precursor Availability: The availability and cost of substituted 1,4-dicarbonyl compounds can be a limiting factor.[6]
Hantzsch Pyrrole Synthesis
The Hantzsch synthesis involves the reaction of a β-ketoester with ammonia (or a primary amine) and an α-haloketone.[7] This multicomponent reaction is a powerful tool for constructing highly substituted pyrroles.
Advantages for Scale-Up:
-
Convergent Synthesis: Allows for the rapid assembly of complex pyrroles from readily available starting materials.[7]
-
High Atom Economy: As a multicomponent reaction, it can be highly efficient.
Challenges in Large-Scale Synthesis:
-
Byproduct Formation: Potential for side reactions, such as the self-condensation of the β-ketoester or reaction of the α-haloketone with the amine, can complicate purification.[8]
-
Exothermic Reactions: The reaction can be exothermic, requiring careful temperature control on a large scale.
Enzymatic Synthesis
Biocatalytic methods, particularly using lipases, offer a green and highly selective alternative for the synthesis of pyrrole esters, typically through transesterification.[9]
Advantages for Scale-Up:
-
Mild Reaction Conditions: Reactions are typically run at or near room temperature, reducing energy consumption and minimizing side reactions.[9]
-
High Selectivity: Enzymes can provide excellent chemo-, regio-, and enantioselectivity.
-
Environmentally Friendly: Reduces the use of hazardous reagents and solvents.
Challenges in Large-Scale Synthesis:
-
Enzyme Cost and Stability: The cost of the enzyme and its stability under operational conditions can be a concern, though immobilization can mitigate this.
-
Reaction Time: Enzymatic reactions can be slower than traditional chemical methods.
Continuous Flow Synthesis
Continuous flow chemistry is an enabling technology for the scale-up of chemical processes, offering significant advantages in terms of safety, efficiency, and control.[10][11]
Advantages for Scale-Up:
-
Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with exothermic reactions or hazardous intermediates.[12]
-
Precise Control: Allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity.[12][13]
-
High Throughput: Once optimized, flow reactors can operate continuously for extended periods, enabling high production volumes. A production rate of 55.8 g per hour for a pyrrole derivative has been reported.[12]
-
Reduced Waste: Often leads to higher efficiency and reduced solvent usage.[10]
Challenges in Large-Scale Synthesis:
-
Initial Investment: The initial cost of specialized flow chemistry equipment can be high.[14]
-
Clogging: Potential for solid byproducts to clog the narrow channels of the reactor.
Quantitative Data Summary
The following tables summarize quantitative data extracted from the literature for different synthetic methodologies. Direct comparison can be challenging due to the variability in substrates and reaction scales.
Table 1: Comparison of Large-Scale Synthesis Methods for Pyrrole Esters
| Parameter | Paal-Knorr Synthesis | Hantzsch Synthesis | Enzymatic Synthesis (Transesterification) | Continuous Flow Synthesis |
| Typical Yield | 68-97%[5][15] | Generally good, but can be lower than flow methods (e.g., 40% in-flask vs. 65% in flow)[10] | Up to 92%[9][16][17] | >90% conversion and isolated yields[13] |
| Reaction Temperature | 60°C (solvent-free)[5][15] | Room temperature to elevated temperatures | 50°C[18] | 135-145°C[13] |
| Reaction Time | 45 minutes[5][15] | Varies, can be lengthy in batch | 24 hours[18] | 30-90 minutes residence time[13] |
| Key Reagents | 1,4-dicarbonyl, amine/ammonia, acid catalyst (optional)[1] | β-ketoester, α-haloketone, amine/ammonia[7] | Pyrrole ester, alcohol, lipase (e.g., Novozym 435)[9] | Varies by reaction type (e.g., Hantzsch or Paal-Knorr precursors) |
| Scalability | Demonstrated on industrial scale[4] | Feasible, but can present challenges[14] | Gram-scale demonstrated with 88% yield[18] | Excellent, with reported production rates of 55.8 g/hour [12] |
Table 2: Optimized Conditions for Enzymatic Synthesis of Benzyl 1H-pyrrole-2-carboxylate [18]
| Parameter | Optimized Value |
| Enzyme | Novozym 435 |
| Substrate Molar Ratio (Methyl 1H-pyrrole-2-carboxylate : Benzyl alcohol) | 5:1 |
| Enzyme Loading | 6 mg/mL |
| Solvent | n-Hexane |
| Temperature | 50°C |
| Reaction Time | 24 hours |
| Agitation Speed | 150 r/min |
| Molecular Sieves | 1 g |
| Yield (Gram-scale) | 88% |
Experimental Protocols
Protocol 1: Gram-Scale Enzymatic Transesterification of Methyl 1H-pyrrole-2-carboxylate[18]
This protocol is based on the optimized conditions for the synthesis of benzyl 1H-pyrrole-2-carboxylate.
Materials:
-
Methyl 1H-pyrrole-2-carboxylate (50 mmol, 6.25 g)
-
Benzyl alcohol (10 mmol, 1.08 g)
-
Novozym 435
-
n-Hexane
-
Molecular sieves
Procedure:
-
To a reaction vessel, add methyl 1H-pyrrole-2-carboxylate, benzyl alcohol, and n-hexane.
-
Add Novozym 435 to the mixture to a final concentration of 6 mg/mL.
-
Add 1 g of molecular sieves.
-
Stir the mixture at 150 r/min at a constant temperature of 50°C for 24 hours.
-
After the reaction is complete, filter off the enzyme and molecular sieves.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired benzyl 1H-pyrrole-2-carboxylate.
Protocol 2: General Procedure for Paal-Knorr Synthesis of N-Substituted Pyrroles using a Heterogeneous Catalyst[5][15]
This protocol describes a solvent-free synthesis using a commercially available alumina catalyst.
Materials:
-
Acetonylacetone (1,4-diketone)
-
Primary amine (e.g., 4-toluidine)
-
CATAPAL 200 (alumina catalyst)
Procedure:
-
In a reaction vessel, mix acetonylacetone and the primary amine in stoichiometric amounts.
-
Add a catalytic amount of CATAPAL 200.
-
Heat the mixture to 60°C with stirring for 45 minutes.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Separate the catalyst by centrifugation or filtration. The catalyst can be washed, dried, and reused.
-
Remove the solvent from the extract under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for large-scale synthesis of pyrrole esters.
Caption: Comparison of pyrrole ester synthesis methods for scale-up.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. Pyrrole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. syrris.com [syrris.com]
- 11. "Continuous Flow Synthesis of Polysubstituted Pyrroles" by Evelyn Ramirez [scholarship.richmond.edu]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 13. "The Continuous Flow Synthesis of Polyfunctionalized Pyrroles" by Kinglsey Dwomoh [scholarship.richmond.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-(1H-pyrrol-2-yl)propanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of Methyl 3-(1H-pyrrol-2-yl)propanoate.
Troubleshooting Guides
Low Yield Issues
Question: My synthesis of this compound is resulting in a very low yield. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors depending on the synthetic route employed. Here’s a breakdown of common issues and solutions for two primary methods:
1. Claisen Condensation Route: This method typically involves the reaction of a pyrrole-2-carboxylate ester with an acetate source in the presence of a strong base.
-
Inadequate Base: A full equivalent of a strong, non-nucleophilic base like sodium ethoxide or sodium hydride is critical to drive the reaction equilibrium forward.[1]
-
Solution: Ensure you are using at least one full equivalent of a freshly prepared or properly stored strong base.
-
-
Presence of Moisture: The reaction is highly sensitive to water, which can quench the base and hydrolyze the starting ester materials.[1]
-
Solution: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incorrect Solvent: An appropriate anhydrous solvent is necessary for the reaction to proceed efficiently.[1]
-
Solution: Anhydrous ethanol is a common choice when using sodium ethoxide.
-
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to side reactions and decomposition.[1]
-
Solution: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time. Gentle reflux is often sufficient.[2]
-
2. Friedel-Crafts Acylation of a Protected Pyrrole: This route involves protecting the pyrrole nitrogen, followed by acylation and then deprotection.
-
Pyrrole Polymerization: Pyrrole is prone to polymerization under acidic conditions, which are often used in Friedel-Crafts reactions.[3]
-
Solution: Protect the pyrrole nitrogen with an electron-withdrawing group (e.g., phenylsulfonyl) to deactivate the ring towards polymerization.[3]
-
-
Inefficient Acylation: The choice of Lewis acid and reaction conditions is crucial for successful acylation.
-
Solution: Use a suitable Lewis acid like boron trifluoride etherate at a controlled temperature (e.g., 0 °C).[3]
-
-
Incomplete Deprotection: The final deprotection step must go to completion to obtain the desired product.
-
Solution: Monitor the deprotection step by TLC or HPLC and ensure appropriate conditions (e.g., sodium hydroxide in methanol) are used for a sufficient time.[3]
-
Side Product Formation
Question: I am observing multiple spots on my TLC plate. What are the likely side products and how can I minimize their formation?
Answer: The formation of multiple products is a common issue. Likely side products include:
-
N-alkylation vs. C-alkylation Products: In reactions involving deprotonated pyrrole, alkylation can occur at either the nitrogen or a carbon atom. The outcome is influenced by the cation and solvent. More ionic nitrogen-metal bonds (e.g., with Na+, K+) and more solvating solvents tend to favor N-alkylation.[4]
-
Products from Ring Opening or Rearrangement: Pyrrole can undergo ring expansion to form pyridine under certain conditions (e.g., heat and sodium ethoxide).[5]
-
Polymerization Products: As mentioned, pyrrole readily polymerizes in the presence of strong acids.[4]
Minimization Strategies:
-
Control of Reaction Conditions: Carefully control temperature, reaction time, and reagent stoichiometry.
-
Use of Protecting Groups: Protecting the pyrrole nitrogen can prevent N-alkylation and reduce the ring's reactivity, thus minimizing side reactions.[3]
-
Purification: If side products are unavoidable, purification by column chromatography on silica gel is a highly effective method.[1] A gradient of ethyl acetate in hexanes is a good starting point for the eluent system.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common approaches include:
-
Claisen Condensation: Reaction of a pyrrole-2-carboxylate ester with ethyl acetate using a strong base.[1]
-
Acylation of a Pyrrole Precursor: A pre-formed pyrrole can be acylated. To avoid polymerization, this often involves N-protection of the pyrrole, followed by Friedel-Crafts acylation and subsequent deprotection.[3]
-
Ring Formation Methods: Synthesizing the pyrrole ring with the desired side chain already attached or in a precursor form, using methods like the Knorr, Paal-Knorr, or Hantzsch pyrrole syntheses.[1]
Q2: How can I effectively purify the crude this compound?
A2: Purification is typically achieved through standard laboratory techniques:
-
Column Chromatography: This is a very effective method for separating the desired product from starting materials and side products. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a common choice.[1]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.[1][3]
Q3: What are the key safety precautions to consider during this synthesis?
A3:
-
Handling of Strong Bases: Reagents like sodium hydride and sodium ethoxide are corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (PPE).
-
Use of Anhydrous Solvents: Anhydrous solvents like diethyl ether and ethanol are flammable. Work in a well-ventilated area away from ignition sources.
-
Inert Atmosphere: When working with air- and moisture-sensitive reagents, maintain an inert atmosphere using nitrogen or argon.[2]
Data Presentation
| Parameter | N-Protection of Pyrrole (Phenylsulfonylation)[3] | Friedel-Crafts Acylation of 1-(Phenylsulfonyl)pyrrole[3] | Deprotection[3] |
| Key Reagents | Pyrrole, Benzenesulfonyl Chloride, Sodium Hydroxide | 1-(Phenylsulfonyl)pyrrole, Ethyl malonyl chloride, Boron trifluoride etherate | Protected product, Sodium Hydroxide |
| Solvent | Dichloromethane | 1,2-Dichloroethane | Methanol |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C | Reflux |
| Reaction Time | 2 - 4 hours | 2 - 4 hours | 1 - 3 hours |
| Typical Yield | 85 - 95% | 70 - 80% | 80 - 90% |
Experimental Protocols
Protocol 1: Synthesis via Claisen Condensation
This protocol is adapted from general procedures for Claisen condensation reactions involving pyrrole derivatives.[1][2]
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is flushed with an inert gas (e.g., nitrogen or argon).[2]
-
Base Preparation: To the flask, add anhydrous ethanol, followed by the careful, portion-wise addition of sodium metal to generate a fresh solution of sodium ethoxide. Alternatively, commercially available sodium ethoxide can be used and dissolved in anhydrous ethanol.[2]
-
Addition of Reactants: Dissolve ethyl 1H-pyrrole-2-carboxylate (1 equivalent) in a minimal amount of anhydrous ethanol and add it to the flask. Then, add anhydrous ethyl acetate (3-5 equivalents) dropwise to the stirred solution at room temperature.[1]
-
Reaction: Gently heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by TLC.[2]
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Quench the reaction by carefully adding it to ice-cold 1 M HCl, adjusting the pH to ~7.[1]
-
Extraction: Extract the aqueous layer with ethyl acetate or diethyl ether (3 times).[1][6]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.[1]
Protocol 2: Synthesis via Friedel-Crafts Acylation of N-Protected Pyrrole
This protocol is based on a robust two-step synthetic strategy to avoid polymerization.[3]
Step 1: N-Protection of Pyrrole (Phenylsulfonylation)
-
Under an inert atmosphere, dissolve pyrrole (1.0 eq) in dichloromethane in a reaction vessel and cool to 0 °C.
-
Slowly add a solution of sodium hydroxide (1.2 eq).
-
Slowly add benzenesulfonyl chloride (1.1 eq) via a dropping funnel, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain crude 1-(phenylsulfonyl)pyrrole.
Step 2: Friedel-Crafts Acylation
-
Under an inert atmosphere, dissolve 1-(phenylsulfonyl)pyrrole in 1,2-dichloroethane and cool to 0 °C.
-
Slowly add boron trifluoride etherate.
-
Add a solution of ethyl malonyl chloride in 1,2-dichloroethane dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by carefully pouring it onto crushed ice.
-
Extract with ethyl acetate, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
Step 3: Deprotection
-
Dissolve the crude protected product in methanol.
-
Add a solution of sodium hydroxide and heat the mixture to reflux for 1-3 hours, monitoring by TLC.
-
Cool the mixture, remove the methanol under reduced pressure, add water, and extract with ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Workflow for the synthesis of this compound via a protected intermediate.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
Preventing polymerization of pyrrole during synthesis reactions
Welcome to the Technical Support Center for Pyrrole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of pyrrole polymerization during synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: Why is pyrrole so susceptible to polymerization?
Pyrrole is an electron-rich aromatic heterocycle, making it highly reactive towards electrophiles.[1] Under acidic conditions or in the presence of oxidizing agents, it polymerizes readily.[2][3] Even exposure to light and air can initiate polymerization, causing the colorless liquid to darken and form a brown/black polymer.[2][4][5] The polymerization process is often initiated by the formation of a pi-radical cation, which then attacks neutral pyrrole molecules in a chain reaction.[6]
Q2: What are the visible signs of unwanted polymerization during my reaction?
The most common indicator of significant polymerization is the formation of a dark, tarry, or flocculent material that is often insoluble.[7][8] If your reaction mixture turns dark brown or black and becomes difficult to stir, it is a strong indication that polymerization is the dominant reaction pathway.[7] This can lead to low yields of the desired product and complex purification challenges.[9]
Q3: How should I store pyrrole monomer to prevent degradation and polymerization?
Proper storage is critical to maintaining the purity of pyrrole. It should be stored at low temperatures (0-6°C is recommended, with freezing at -80°C also being an effective method for long-term storage).[4] To prevent oxidation, which initiates polymerization, it is crucial to store it under an inert atmosphere, such as nitrogen or argon.[4] Protecting it from light is also essential, as light can trigger polymerization.[2] Using a container with a desiccant can help keep the material dry.[4]
Q4: Are there general reaction conditions I should avoid to minimize polymerization?
Yes, several conditions are known to promote pyrrole polymerization:
-
Strongly Acidic Conditions: Pyrrole polymerizes easily in highly acidic media (pH < 3).[2][7]
-
High Temperatures: Excessively high reaction temperatures can accelerate polymerization, leading to the formation of tarry byproducts.[7][10]
-
Strong Oxidizing Agents: Oxidants like ferric chloride (FeCl₃) are used to intentionally synthesize polypyrrole, so uncontrolled exposure to strong oxidants will lead to polymerization.[6][11]
-
Presence of Oxygen: Oxygen can initiate the polymerization process, so running reactions under an inert atmosphere is often beneficial.[4]
Troubleshooting Guides
Issue 1: My Paal-Knorr synthesis resulted in a dark, tarry, and intractable mixture.
Q: I was attempting a Paal-Knorr synthesis of a substituted pyrrole from a 1,4-dicarbonyl compound and a primary amine. The reaction mixture turned into a dark, tarry material that is very difficult to purify. What went wrong?
A: The formation of a dark, tarry substance is a classic sign of polymerization of the starting materials or the pyrrole product itself.[7] This is a common issue in Paal-Knorr synthesis, typically caused by excessively harsh reaction conditions.
Possible Causes & Solutions:
-
Excessively High Temperature: High heat can promote polymerization.
-
Solution: Lower the reaction temperature. Many Paal-Knorr reactions proceed efficiently at moderate temperatures (e.g., 60°C) or even room temperature, though the reaction time may need to be extended.[7]
-
-
Highly Acidic Conditions: While the Paal-Knorr reaction is often acid-catalyzed, strong acids or very low pH can favor polymerization over the desired cyclization.[7]
Issue 2: My reaction is producing a low yield of the desired pyrrole and a significant amount of black, insoluble powder.
Q: I am performing a chemical oxidation synthesis and observing very low yields of my target molecule. Instead, a black powder precipitates from the solution. How can I improve the yield of the desired product?
A: The black, insoluble powder is almost certainly polypyrrole. This indicates that the rate of polymerization is far exceeding the rate of your desired synthesis reaction. Controlling the reaction kinetics is key to resolving this issue.
Possible Causes & Solutions:
-
Uncontrolled Reaction Rate: A rapid, uncontrolled reaction can lead to flocculation and the formation of by-products.[8]
-
Solution: Control the addition rate of the oxidant or one of the key reactants. A slow, dropwise addition can help maintain a low concentration of reactive intermediates, favoring the desired reaction pathway over polymerization.
-
-
Inappropriate Solvent: The choice of solvent can influence the reaction outcome and solubility of intermediates.[9]
-
Solution: Experiment with different solvents. In some cases, solvent-free synthesis methods can offer an alternative by eliminating issues related to volatile organic compounds.[12]
-
-
Oxidant Concentration: The molar ratio of oxidant to monomer is a critical parameter in oxidative polymerization.
-
Solution: Carefully optimize the oxidant-to-monomer ratio. A lower concentration of the oxidant may slow down the polymerization rate sufficiently to allow the desired synthesis to occur.
-
Table 1: Influence of Reaction Parameters on Pyrrole Polymerization
| Parameter | Condition Favoring Polymerization | Recommended Condition for Synthesis | Rationale |
| Temperature | High (> 60°C) | Low to moderate (10-30°C) | Lower temperatures decrease the rate of polymerization.[7][10] The polymer formed at lower temperatures may also have higher quality if polymerization is the goal.[10] |
| pH | Low (< 3) | Neutral or weakly acidic (> 3) | Strongly acidic conditions catalyze polymerization.[2][7] Controlling pH is crucial to prevent this side reaction. |
| Atmosphere | Presence of Oxygen | Inert (Nitrogen, Argon) | Oxygen can initiate polymerization.[4] An inert atmosphere protects the reactive monomer. |
| Light | UV or visible light | Darkness | Light can provide the energy to initiate polymerization.[2] Reactions should be shielded from light. |
| Oxidant | High concentration | Low concentration or milder oxidant | Strong oxidants at high concentrations drive rapid polymerization.[6][13] |
Experimental Protocol: Paal-Knorr Synthesis of 1,2,5-Trimethylpyrrole with Minimized Polymerization
This protocol details the synthesis of 1,2,5-trimethylpyrrole from 2,5-hexanedione and methylamine, emphasizing conditions designed to suppress polymerization and furan byproduct formation.[9]
Materials:
-
2,5-Hexanedione
-
Methylamine (e.g., 40% in water or as a gas)
-
Ethanol or Acetic Acid (as solvent)
-
Ethyl acetate
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a mixture of 2,5-hexanedione (1.0 eq) and an excess of methylamine (e.g., 1.2-1.5 eq).
-
Solvent Addition: Use a mild solvent like ethanol. Alternatively, a weak acid such as acetic acid can be used as the solvent to catalyze the reaction without strongly promoting polymerization or furan formation.[9]
-
Reaction Conditions: Stir the mixture at a moderate temperature, for example, 60°C.[7] Avoid aggressive heating.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within a short period (e.g., 5-15 minutes).[7]
-
Workup: Upon completion, cool the mixture to room temperature. Dissolve the mixture in an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer sequentially with a saturated solution of sodium thiosulfate (if iodine was used as a catalyst), water, and brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: If necessary, purify the crude product by column chromatography or distillation under reduced pressure to minimize thermal degradation.[14]
Visualizations
Diagrams of Key Processes
Caption: Oxidative polymerization mechanism of pyrrole.
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 2. Pyrrole polymerization [quimicaorganica.org]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Polypyrrole - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
Improving the stability of Methyl 3-(1H-pyrrol-2-yl)propanoate during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the storage stability of Methyl 3-(1H-pyrrol-2-yl)propanoate.
Frequently Asked Questions (FAQs)
Q1: My once colorless to light yellow solution of this compound has darkened over time. What is the cause?
A1: The darkening of this compound solutions is a common indicator of degradation. This is often due to oxidation and subsequent polymerization of the pyrrole ring, a reaction that can be initiated by exposure to air (oxygen) and light.[1] Pyrrole and its derivatives are known to be sensitive to these conditions, leading to the formation of colored oligomeric or polymeric byproducts.
Q2: I've observed a loss of purity in my sample of this compound after storing it at room temperature. What are the likely degradation products?
A2: At room temperature, especially without precautions, two primary degradation pathways are likely:
-
Oxidation and Polymerization: The pyrrole ring can oxidize, forming reactive intermediates that lead to the formation of polypyrroles. This is often observed as the formation of insoluble, dark-colored material.
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis, which would yield 3-(1H-pyrrol-2-yl)propanoic acid. This reaction is accelerated by the presence of moisture, as well as acidic or basic impurities.
Q3: What are the optimal storage conditions to ensure the long-term stability of this compound?
A3: To minimize degradation, it is crucial to control the storage environment. The following conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of chemical degradation and polymerization. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the pyrrole ring by displacing oxygen. |
| Light | Amber vial or protect from light | Minimizes light-induced degradation (photodegradation).[1] |
| Container | Tightly sealed, clean glass vial | Prevents exposure to air and moisture, and avoids contamination. |
Q4: Can I add any stabilizers to my solution of this compound to improve its stability?
A4: While specific studies on this compound are limited, the use of antioxidants can be explored to inhibit oxidative degradation of the pyrrole moiety. Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are known to act as radical scavengers. However, the compatibility and effectiveness of any stabilizer must be experimentally verified for your specific application to avoid potential interference with your downstream experiments.
Troubleshooting Guides
Issue 1: Rapid Discoloration and/or Precipitate Formation in Solution
| Potential Cause | Troubleshooting Step |
| Exposure to Oxygen | Degas solvents prior to use. Store prepared solutions under an inert atmosphere (e.g., argon or nitrogen). |
| Exposure to Light | Store solutions in amber glass vials or wrap clear vials in aluminum foil. |
| Contamination with Acidic or Basic Impurities | Use high-purity, neutral solvents. Ensure all glassware is thoroughly cleaned and dried. |
| Presence of Metal Ion Contaminants | Use high-purity reagents and solvents. If metal contamination is suspected, consider using a chelating agent, but validate its compatibility with your experiment. |
Issue 2: Inconsistent Analytical Results (e.g., HPLC Purity)
| Potential Cause | Troubleshooting Step |
| Sample Degradation During Storage | Re-evaluate storage conditions based on the recommendations in the FAQ. Aliquot the compound upon receipt to minimize freeze-thaw cycles and exposure of the bulk material. |
| Degradation During Sample Preparation | Prepare samples for analysis immediately before use. Keep sample solutions cool and protected from light. |
| Non-Validated Analytical Method | Develop and validate a stability-indicating HPLC method that effectively separates the parent compound from potential degradation products. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
Calibrated pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Temperature-controlled oven
2. Procedure:
-
Acid Hydrolysis: Dissolve a known concentration of the compound in a solution of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) and collect samples at defined intervals. Neutralize the samples prior to analysis.
-
Oxidative Degradation: Dissolve the compound in a solution containing 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, and collect samples over time.
-
Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C). Analyze samples at various time points.
-
Photostability: Expose the solid compound and a solution to controlled light conditions in a photostability chamber. Keep control samples in the dark under the same temperature conditions.
3. Analysis:
-
Analyze all stressed samples and controls using a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: General experimental workflow for a forced degradation study.
References
Overcoming incomplete conversion in enzymatic transesterification of pyrroles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with incomplete conversion in the enzymatic transesterification of pyrroles.
Troubleshooting Guide
This guide addresses specific issues that may lead to incomplete conversion during the enzymatic transesterification of pyrroles, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion Rate | Suboptimal Enzyme Choice: The selected lipase may have low activity for the specific pyrrole substrate. | Screen different lipases. For the transesterification of methyl 1H-pyrrole-2-carboxylate with benzyl alcohol, Novozym 435 has been shown to be significantly more effective than Lipozyme TLIM or CRL, yielding 46% conversion compared to less than 3% and 9% respectively in toluene.[1] |
| Inappropriate Solvent: The reaction solvent can significantly impact enzyme activity and stability. | Test various solvents. In the synthesis of benzyl 1H-pyrrole-2-carboxylate, n-hexane was found to be a suitable solvent.[1] | |
| Insufficient Enzyme Concentration: The amount of enzyme may be a limiting factor in the reaction rate. | Increase the lipase load. For the synthesis of benzyl 1H-pyrrole-2-carboxylate, a Novozym 435 load of 6 mg/mL was found to be optimal.[1] | |
| Presence of Water: Excess water can promote the reverse reaction (hydrolysis), reducing the net transesterification rate. | Add molecular sieves to the reaction mixture to remove water. An optimal amount of 1.0 g of molecular sieves increased the conversion from 22% to 61% in one study.[1] However, excessive amounts may lead to a decrease in yield.[1] | |
| Unfavorable Substrate Molar Ratio: The equilibrium of the reaction can be influenced by the ratio of the pyrrole ester to the alcohol. | Optimize the molar ratio of the acyl donor (pyrrole ester) to the acyl acceptor (alcohol). A molar ratio of 5:1 (methyl 1H-pyrrole-2-carboxylate to benzyl alcohol) was found to be optimal, with higher ratios leading to a slight decrease in yield.[1] | |
| Reaction Stalls or Proceeds Slowly | Suboptimal Reaction Temperature: Enzyme activity is highly dependent on temperature. | Determine the optimal reaction temperature. For the Novozym 435-catalyzed synthesis of benzyl 1H-pyrrole-2-carboxylate, the conversion rate increased from 61% at 40°C to 92% at 50°C.[1] Temperatures above the optimum (e.g., 60°C) can lead to thermal denaturation and reduced yield.[1] |
| Inadequate Mixing: Poor mixing can lead to mass transfer limitations, especially with immobilized enzymes. | Optimize the agitation speed. Increasing the stirrer speed from 100 rpm to 150 rpm increased the conversion from 55% to 92%.[1] Further increases may not significantly improve the yield.[1] | |
| Insufficient Reaction Time: The reaction may not have reached equilibrium or completion. | Extend the reaction time. In the synthesis of benzyl 1H-pyrrole-2-carboxylate, increasing the reaction time from 6 hours to 24 hours improved the yield from 20% to 61%.[1] However, excessively long reaction times (e.g., 48 hours) may lead to a slight decrease in yield.[1] | |
| Enzyme Deactivation | High Temperature: Prolonged exposure to high temperatures can cause irreversible denaturation of the enzyme. | Operate at the optimal temperature and avoid exceeding it. For Novozym 435, a significant decrease in conversion was observed when the temperature was increased from 50°C to 60°C.[1] |
| Inhibitory Substrates or Products: High concentrations of certain substrates or products can inhibit enzyme activity.[2] | Consider a fed-batch approach for substrate addition to maintain a low concentration. | |
| By-product Formation | Hydrolysis: Presence of water can lead to the hydrolysis of the ester substrate, forming the corresponding carboxylic acid. | Ensure the use of anhydrous solvents and add molecular sieves to the reaction.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to optimize for improving the conversion in enzymatic transesterification of pyrroles?
A1: While multiple factors are important, selecting the right enzyme is a critical first step. For the transesterification of methyl 1H-pyrrole-2-carboxylate, Novozym 435 showed significantly higher activity compared to other lipases like Lipozyme TLIM and CRL.[1] After selecting an effective enzyme, optimizing the reaction temperature and substrate molar ratio often leads to the most substantial improvements in conversion.[1]
Q2: How does the presence of water affect the reaction, and how can it be controlled?
A2: Water can participate in the hydrolysis of the ester substrate, which is the reverse reaction of esterification. This side reaction reduces the overall yield of the desired transesterified product. The presence of water can be controlled by using anhydrous solvents and by adding a dehydrating agent, such as molecular sieves, to the reaction mixture. In one study, the addition of 1.0 g of molecular sieves increased the conversion of methyl 1H-pyrrole-2-carboxylate from 22% to 61%.[1]
Q3: Can the enzyme be reused?
A3: Yes, one of the advantages of using immobilized enzymes like Novozym 435 is their potential for reuse, which can significantly reduce costs. After a reaction cycle, the enzyme can be recovered by filtration, washed (e.g., with n-hexane), and dried before being used in subsequent reactions. A study on Novozym 435 showed its successful reuse for up to 12 cycles.[1]
Q4: What is the effect of agitation speed on the reaction?
A4: Agitation is crucial for overcoming mass transfer limitations, especially when using an immobilized enzyme. Increasing the agitation speed can enhance the interaction between the substrates and the enzyme's active sites. For the synthesis of benzyl 1H-pyrrole-2-carboxylate, increasing the agitation speed from 100 rpm to 150 rpm led to a significant increase in conversion from 55% to 92%.[1] However, excessively high speeds might not provide further benefits and could potentially damage the enzyme particles.[1]
Q5: Why does the conversion rate decrease at very high substrate molar ratios?
A5: While an excess of one substrate (the alcohol) is often used to shift the reaction equilibrium towards the product, a very large excess can sometimes lead to a decrease in the conversion rate. This could be due to substrate inhibition, where the excess alcohol molecules interfere with the enzyme's active site. For the reaction between methyl 1H-pyrrole-2-carboxylate and benzyl alcohol, the optimal molar ratio was found to be 5:1, with a slight decrease in yield observed at ratios of 10:1 and 15:1.[1]
Experimental Protocols
General Procedure for Enzymatic Transesterification of Methyl 1H-pyrrole-2-carboxylate
This protocol is based on the optimized conditions for the synthesis of benzyl 1H-pyrrole-2-carboxylate as described in the literature.[1]
-
Reactant Preparation: In a suitable reaction vessel, dissolve methyl 1H-pyrrole-2-carboxylate (1.0 mmol) and the desired alcohol (e.g., benzyl alcohol, 0.2 mmol) in an anhydrous solvent (e.g., 10 mL of n-hexane).
-
Addition of Dehydrating Agent: Add 1.0 g of molecular sieves to the reaction mixture.
-
Enzyme Addition: Add the immobilized lipase (e.g., 60 mg of Novozym 435, corresponding to 6 mg/mL).
-
Reaction Incubation: Place the reaction vessel in a shaker incubator set to the optimal temperature (e.g., 50°C) and agitation speed (e.g., 150 rpm).
-
Reaction Monitoring: Allow the reaction to proceed for the optimized duration (e.g., 24 hours). The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Product Isolation: After the reaction is complete, separate the immobilized enzyme and molecular sieves by filtration. The solvent can then be removed from the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.
Data Summary
Table 1: Effect of Various Parameters on the Conversion of Methyl 1H-pyrrole-2-carboxylate to Benzyl 1H-pyrrole-2-carboxylate [1]
| Parameter | Condition | Conversion (%) |
| Lipase Type | Novozym 435 | 46 |
| Lipozyme TLIM | <3 | |
| CRL | 9 | |
| Molecular Sieves | 0 g | 22 |
| 1.0 g | 61 | |
| Substrate Molar Ratio (Ester:Alcohol) | 1:1 | 35 |
| 5:1 | 61 | |
| 10:1 | 47 | |
| 15:1 | 40 | |
| Reaction Time | 6 h | 20 |
| 24 h | 61 | |
| 48 h | 60 | |
| Reaction Temperature | 40 °C | 61 |
| 50 °C | 92 | |
| 60 °C | 78 | |
| Agitation Speed | 100 rpm | 55 |
| 150 rpm | 92 | |
| 200 rpm | ~90 |
Visualizations
Caption: Workflow for enzymatic transesterification of pyrroles.
Caption: Troubleshooting logic for incomplete conversion.
References
Technical Support Center: Managing Moisture Sensitivity in Pyrrole Acylation Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues related to moisture in pyrrole acylation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my pyrrole acylation reaction failing or giving a very low yield?
A1: Low or no yield in pyrrole acylation is frequently due to the deactivation of the Lewis acid catalyst (e.g., AlCl₃, SnCl₄) by moisture.[1] These catalysts are highly hygroscopic and react with water, rendering them inactive. Another common issue is the polymerization of the electron-rich pyrrole substrate under the strongly acidic reaction conditions, which can be exacerbated by temperature increases.[1]
Q2: What are the primary sources of water contamination in my reaction?
A2: Water can be introduced from several sources:
-
Solvents: Using solvents that have not been properly dried.
-
Reagents: Hygroscopic reagents, particularly the Lewis acid catalyst, can absorb atmospheric moisture.
-
Glassware: Adsorbed moisture on the surface of the reaction glassware is a significant contributor.[2][3]
-
Atmosphere: Exposure of the reaction to ambient air, which contains water vapor.[2]
Q3: How can I minimize water contamination in my pyrrole acylation reaction?
A3: To ensure anhydrous conditions, the following precautions are essential:
-
Dry Glassware: Oven-dry (overnight at 125°C) or flame-dry all glassware immediately before use.[2][3][4]
-
Anhydrous Solvents: Use freshly distilled and dried solvents.[4][5]
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon.[1][3] This can be achieved using a Schlenk line or a glovebox.[6]
-
Proper Reagent Handling: Use freshly opened bottles of anhydrous Lewis acids or properly stored reagents.[1] Solid reagents should be added quickly, or ideally, handled in a glovebox.[2] Liquid reagents should be transferred using dry syringes.[2][3]
Q4: What are common side products in pyrrole acylation, and how can moisture influence their formation?
A4: Common side products include N-acylated pyrrole and di-acylated pyrroles.[1][7] While moisture primarily leads to reaction failure by deactivating the catalyst, the resulting complex reaction mixture can make purification difficult. Pyrrole polymerization is another significant side reaction, which can be promoted by strong acids.[1]
Q5: Can I use a water scavenger in my reaction?
A5: While not as common as rigorous drying techniques, water scavengers can be employed. Organosilicon compounds like chlorotrimethylsilane have been used as water scavengers in some organic reactions.[8] However, for pyrrole acylation, the most reliable method is the stringent exclusion of water from all components.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No or low product yield | Inactive Lewis acid catalyst due to moisture. [1] | - Use a fresh, unopened container of the anhydrous Lewis acid.[1]- Ensure all glassware is rigorously dried (oven or flame-dried).[2]- Perform the reaction under a positive pressure of an inert gas (N₂ or Ar).[1] |
| Pyrrole polymerization. [1] | - Add the Lewis acid at a low temperature (e.g., 0 °C or below) before adding the acylating agent.[1]- Maintain a low reaction temperature throughout the addition. | |
| Deactivated pyrrole substrate (due to electron-withdrawing groups). [1] | - Consider using a more reactive acylating agent (e.g., acyl chloride instead of anhydride).[1]- A stronger Lewis acid may be required, but use with caution to avoid polymerization.[1] | |
| Formation of multiple products | Diacylation of the pyrrole ring. [1] | - Use stoichiometric amounts or only a slight excess (1.1-1.2 equivalents) of the acylating agent.[1]- Monitor the reaction closely by TLC and stop it once the starting material is consumed.[1] |
| N-acylation instead of C-acylation. [7] | - Protect the pyrrole nitrogen with a suitable protecting group (e.g., tosyl group) to direct acylation to the carbon atoms.[7][9] | |
| Inconsistent results between batches | Variable amounts of moisture in solvents or reagents. | - Standardize the drying procedure for all solvents and reagents.- Consider using a Karl Fischer titrator or other analytical methods to quantify water content in solvents.[10] |
Experimental Protocols
Protocol 1: General Procedure for Moisture-Sensitive Pyrrole Acylation
This protocol outlines the key steps for performing a Friedel-Crafts acylation of pyrrole under anhydrous conditions.
-
Glassware Preparation:
-
Solvent and Reagent Preparation:
-
Use a freshly distilled anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane.[4][5][9] Refer to the table below for solvent drying methods.
-
Ensure the Lewis acid (e.g., AlCl₃) is from a fresh, tightly sealed container.[1]
-
The pyrrole and acylating agent should be of high purity and dry.
-
-
Reaction Setup and Execution:
-
To a solution of the N-protected pyrrole (e.g., N-p-toluenesulfonylpyrrole) in the anhydrous solvent under an inert atmosphere, add the Lewis acid portion-wise at 0°C.[7][9]
-
Stir the resulting mixture at 0°C for 30 minutes.[7]
-
Add the acyl chloride (1.2 equivalents) dropwise to the solution, maintaining the low temperature.[7]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.[7]
-
-
Work-up:
-
Carefully quench the reaction by pouring it into a mixture of ice and dilute HCl.[7]
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.[7]
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data Summary
Table 1: Recommended Water Content in Solvents for Moisture-Sensitive Reactions
| Solvent | Drying Agent | Achievable Water Content (ppm) | Reference |
| Tetrahydrofuran (THF) | Activated 3Å molecular sieves (20% m/v, 48h) | ~25 | [11] |
| Dichloromethane (DCM) | CaH₂ (reflux) | ~13 | [11] |
| Toluene | Activated 3Å molecular sieves (20% m/v, 48h) | ~11 | [11] |
| Acetonitrile (MeCN) | Activated 3Å molecular sieves (20% m/v, 48h) | ~10 | [11] |
Table 2: Common Lewis Acids and their Sensitivity to Moisture
| Lewis Acid | Appearance | Hygroscopic Nature | Comments |
| Aluminum Chloride (AlCl₃) | White/pale yellow solid | Highly hygroscopic | Fumes in moist air. Must be handled under anhydrous conditions.[2] |
| Tin(IV) Chloride (SnCl₄) | Colorless fuming liquid | Highly hygroscopic | Reacts violently with water. |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Fuming liquid | Highly hygroscopic | Decomposes in the presence of water. |
| Titanium(IV) Chloride (TiCl₄) | Colorless to pale yellow liquid | Highly hygroscopic | Reacts with water to release HCl gas.[7] |
Visual Guides
Caption: Workflow for moisture-sensitive pyrrole acylation.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. cactus.utahtech.edu [cactus.utahtech.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. molan.wdfiles.com [molan.wdfiles.com]
- 7. benchchem.com [benchchem.com]
- 8. afinitica.com [afinitica.com]
- 9. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Method for Detecting Water in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
How to improve selectivity in functionalization of the pyrrole ring
Welcome to the Technical Support Center for Pyrrole Functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving selectivity in the functionalization of the pyrrole ring. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven insights to address common challenges in your experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the functionalization of pyrrole, offering practical advice and solutions.
Controlling Regioselectivity: C-H Functionalization
Question: My electrophilic substitution reaction on an unsubstituted pyrrole is yielding a mixture of C2 and C3 isomers. How can I favor C2 functionalization?
Answer:
Electrophilic substitution on pyrrole inherently favors the C2 (α) position over the C3 (β) position. This preference is due to the greater stabilization of the cationic intermediate formed during the attack at the C2 position, which can be delocalized over three resonance structures, as opposed to only two for the C3-attack intermediate.[1][2]
To enhance selectivity for the C2 position:
-
Reaction Conditions: Milder reaction conditions often favor the kinetically preferred C2 product. Running the reaction at lower temperatures may improve selectivity.
-
Lewis Acid Catalysis: The choice of Lewis acid can influence the regioselectivity. Experiment with different Lewis acids to optimize for the desired isomer.
-
Steric Hindrance: If your electrophile is bulky, it will naturally favor the less sterically hindered C2 and C5 positions.
Question: How can I achieve selective functionalization at the C3 position of a pyrrole ring?
Answer:
Achieving C3 selectivity is more challenging due to the intrinsic reactivity of the C2 position.[3] However, several strategies can be employed:
-
Blocking the C2 and C5 Positions: If the C2 and C5 positions are substituted with blocking groups, electrophilic attack is directed to the C3 and C4 positions.
-
Directing Groups: The use of a directing group on the pyrrole nitrogen can steer functionalization to the C3 position. The choice of directing group is crucial and often requires subsequent removal.
-
Reaction Conditions: In some cases, thermodynamic control (higher temperatures, longer reaction times) can favor the C3 isomer, although this is not a general rule and is highly substrate-dependent.
Controlling Regioselectivity: N-Functionalization vs. C-Functionalization
Question: I am attempting C-alkylation of my pyrrole, but I am getting significant N-alkylation as a byproduct. How can I prevent this?
Answer:
The N-H proton of pyrrole is acidic and can be deprotonated by a base, leading to the highly nucleophilic pyrrolide anion, which readily undergoes N-alkylation. To favor C-alkylation:
-
Use of Protecting Groups: Protecting the nitrogen with an electron-withdrawing group, such as a sulfonyl group (e.g., tosyl or benzenesulfonyl), significantly reduces the nucleophilicity of the nitrogen and the overall reactivity of the pyrrole ring, allowing for more controlled C-functionalization.[4][5] These groups can be removed later in the synthetic sequence.
-
Metal Salts: The choice of the counter-ion in the pyrrolide salt can influence the N/C selectivity. For instance, sodium salts tend to favor N-alkylation, while lithium or magnesium salts can favor C-alkylation in certain solvents.
-
Solvent Effects: The solvent can play a role in the N/C alkylation ratio. Aprotic polar solvents often favor N-alkylation, while nonpolar solvents may favor C-alkylation.
Managing Reactivity and Preventing Polymerization
Question: My pyrrole starting material is decomposing or polymerizing under the reaction conditions. What can I do to improve stability?
Answer:
Pyrrole is an electron-rich heterocycle and is prone to polymerization, especially under strongly acidic conditions or in the presence of oxidizing agents.[6]
-
N-Protection: The most effective way to stabilize the pyrrole ring and prevent polymerization is to install an electron-withdrawing protecting group on the nitrogen.[4][7] Sulfonyl groups are commonly used for this purpose as they decrease the electron density of the ring.[4][5]
-
Control of Reaction Conditions: Avoid strongly acidic conditions (pH < 3) and high temperatures, which can promote polymerization.[6] Use milder catalysts and lower the reaction temperature.[6]
-
Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the sensitive pyrrole ring.
Data Presentation: Protecting Group Strategies
The choice of a nitrogen protecting group is critical for controlling the reactivity and selectivity of pyrrole functionalization. The following table summarizes common N-protecting groups and their characteristics.
| Protecting Group | Key Features | Typical Deprotection Conditions |
| Benzenesulfonyl (Bs) | Strong electron-withdrawing group, stabilizes the pyrrole ring.[4][5] | Thiolates (e.g., thiophenol) under mild basic conditions.[5][7] |
| Tosyl (Ts) | Similar to benzenesulfonyl, widely used for pyrrole protection.[4] | Thiolates, sodium amalgam, or other reducing agents. |
| 2,4-Dinitrobenzenesulfonyl | Highly electron-withdrawing, provides significant stabilization.[7] | Can be removed under mild conditions with thiols or thiolates.[5][7] |
| 2-Chloroethyl | Versatile protecting group, easily attached under phase transfer conditions.[8][9] | Three-step, one-pot sequence via the N-vinyl compound.[8][9] |
| 2-Phenylsulfonylethyl | Readily attached and removed by a reverse Michael reaction using a base like DBN.[8][9] | DBN or sodium hydride in DMF.[8] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to improving selectivity in pyrrole functionalization.
Protocol 1: N-Protection of Pyrrole with Benzenesulfonyl Chloride
This protocol describes a general procedure for the N-protection of pyrrole, which is a crucial first step for many selective functionalization reactions.
Materials:
-
Pyrrole
-
Benzenesulfonyl chloride
-
Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of pyrrole (1.0 equivalent) in anhydrous DMF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and slowly add benzenesulfonyl chloride (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain N-benzenesulfonylpyrrole.
Protocol 2: Regioselective Friedel-Crafts Acylation of N-Protected Pyrrole
This protocol outlines the acylation of an N-protected pyrrole, which typically proceeds with high selectivity at the C2 position.
Materials:
-
N-Benzenesulfonylpyrrole
-
Acetyl chloride (or other acylating agent)
-
Aluminum chloride (AlCl₃) or other Lewis acid
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve N-benzenesulfonylpyrrole (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add aluminum chloride (1.2 equivalents) in portions.
-
In a separate flask, prepare a solution of acetyl chloride (1.1 equivalents) in anhydrous DCM.
-
Slowly add the acetyl chloride solution to the reaction mixture via an addition funnel.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 2-acylated pyrrole derivative.
Visualizations
Logical Workflow for Improving Pyrrole Functionalization Selectivity
This diagram illustrates the decision-making process for troubleshooting common issues in pyrrole functionalization.
Caption: Troubleshooting workflow for pyrrole functionalization.
Signaling Pathway of Pyrrole Electrophilic Substitution
This diagram illustrates the mechanistic preference for electrophilic attack at the C2 position of the pyrrole ring.
Caption: Electrophilic substitution preference in pyrrole.
References
- 1. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Minimizing Thermal Decomposition During Distillation of Pyrrole Esters
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize thermal decomposition during the distillation of pyrrole esters. Pyrrole esters are valuable intermediates in pharmaceutical and materials science, but their purification by distillation can be challenging due to their thermal sensitivity. This guide offers practical advice and detailed protocols to help you achieve high purity with minimal product loss.
Frequently Asked Questions (FAQs)
Q1: My pyrrole ester is turning dark or polymerizing in the distillation flask. What is causing this?
A1: The darkening and polymerization of pyrrole esters during distillation are typically caused by thermal decomposition. Pyrrole and its derivatives are susceptible to oxidation and polymerization, especially at elevated temperatures.[1] The presence of impurities such as acids, water, or residual catalysts can also accelerate these degradation processes.
Q2: What is the most effective method to purify pyrrole esters while minimizing thermal decomposition?
A2: Vacuum distillation is the most effective method for purifying thermally sensitive pyrrole esters. By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for distillation at a temperature that minimizes thermal decomposition.[2][3] For high purity, fractional vacuum distillation is recommended.
Q3: At what temperature do pyrrole esters typically decompose?
A3: The decomposition temperature varies depending on the specific structure of the pyrrole ester. For example, thermogravimetric analysis (TGA) has shown that compounds like benzhydryl 1H-pyrrole-2-carboxylate, butyl 1H-pyrrole-2-carboxylate, and pentyl 1H-pyrrole-2-carboxylate can start to decompose at temperatures ranging from 62.2°C to 250.0°C.[4] It is crucial to keep the distillation temperature well below the decomposition temperature of your specific compound.
Q4: How can I remove impurities from my crude pyrrole ester before distillation to improve its stability?
A4: Pre-treatment of the crude pyrrole ester to remove impurities is critical for preventing decomposition.
-
Acidic Impurities: Wash the crude product with a dilute aqueous solution of a weak base, such as sodium bicarbonate, to neutralize any acidic impurities.
-
Basic Impurities: For impurities like pyrrolidine, treatment with a dilute acid (e.g., 10-30% sulfuric acid or 60-95% formic acid) can convert them into non-volatile salts that can be easily separated.[1]
-
Water: Drying the crude product with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation is essential. Alternatively, heating with an activated carboxylic acid derivative can remove water to less than 0.1%.
Q5: Can I use a stabilizer or inhibitor during the distillation of pyrrole esters?
A5: While the use of stabilizers is common for preventing polymerization of other monomers like styrene, specific recommendations for pyrrole esters are not widely documented in the literature. However, the decomposition of pyrrole derivatives often involves radical pathways. Therefore, the addition of a small amount of a radical inhibitor or antioxidant, such as butylated hydroxytoluene (BHT) or phenothiazine, could potentially inhibit polymerization. It is crucial to conduct small-scale trials to determine the effectiveness and compatibility of any stabilizer with your specific pyrrole ester.
Q6: I am observing decarboxylation of my pyrrole-2-carboxylic acid ester during distillation. How can I prevent this?
A6: Decarboxylation of pyrrole-2-carboxylic acids and their esters can occur, particularly in the presence of acid and water at elevated temperatures.[5][6][7][8][9] To minimize decarboxylation:
-
Ensure your crude product is thoroughly neutralized and dried before distillation.
-
Use the lowest possible distillation temperature by employing a high vacuum.
-
The decarboxylation mechanism can be complex, and for pyrrole-2-carboxylic acid itself, it is known to be catalyzed by acid.[5][6][7][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product is dark or contains black particles after distillation. | 1. Distillation temperature is too high. 2. Presence of oxygen. 3. Presence of acidic or basic impurities. | 1. Decrease the distillation temperature by using a higher vacuum. 2. Ensure the distillation apparatus is leak-proof and purge with an inert gas (e.g., nitrogen or argon) before heating. 3. Purify the crude product by washing with dilute base or acid, followed by drying, before distillation. |
| Low yield of distilled product. | 1. Significant decomposition in the distillation pot. 2. Inefficient condensation. 3. Leaks in the vacuum system. | 1. Lower the distillation temperature and residence time in the hot flask. 2. Ensure adequate cooling water flow through the condenser. For very volatile esters, a cold trap may be necessary. 3. Check all joints and connections for leaks. |
| Product solidifies in the condenser. | The melting point of the ester is higher than the temperature of the condenser. | Use a condenser with a wider bore or wrap the condenser with a heating tape set to a temperature just above the melting point of the product. |
| Bumping or uneven boiling in the distillation flask. | 1. Lack of boiling chips or magnetic stirring. 2. Applying heat too rapidly. | 1. Add fresh boiling chips or use a magnetic stirrer. 2. Heat the distillation flask gradually and evenly. |
| Difficulty achieving a low enough pressure. | Leaks in the vacuum distillation setup. | Inspect all glass joints, tubing, and seals for cracks or poor connections. Use a high-vacuum grease on all joints. |
Data Presentation
Table 1: Thermal Decomposition Temperatures of Selected Pyrrole Esters
| Compound | Decomposition Temperature Range (°C) | Analytical Method |
| Benzhydryl 1H-pyrrole-2-carboxylate | 70.9 - 250.0 | TGA/DSC[4] |
| Butyl 1H-pyrrole-2-carboxylate | 62.2 - 220.0 | TGA/DSC[4] |
| Pentyl 1H-pyrrole-2-carboxylate | 65.7 - 230.0 | TGA/DSC[4] |
| Nitrogen-Rich Heterocyclic Ethyl Formates | > 270 | TGA[10][11][12] |
| Nitrogen-Rich Heterocyclic Methyl Acetates | > 250 | TGA[10][11][12] |
Note: Decomposition temperatures can vary based on heating rate and experimental conditions.
Table 2: Boiling Points of Selected Pyrrole Esters under Vacuum
| Compound | Boiling Point (°C) | Pressure (mmHg or Torr) |
| Methyl pyrrole-2-carboxylate | 104 - 105 | 9[2] |
| Ethyl pyrrole-2-carboxylate | 125 - 128 | 25[13] |
| Ethyl pyrrole-2-carboxylate | 70 | 0.8 |
| Pyrrole | ~30 | low pressure |
Note: This table is not exhaustive. It is recommended to perform a small-scale distillation to determine the optimal conditions for your specific pyrrole ester.
Experimental Protocols
Protocol 1: General Vacuum Distillation of a Pyrrole Ester
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus using clean, dry glassware. A short-path distillation head is recommended to minimize product loss.
-
Use a round-bottom flask of an appropriate size (ideally, the flask should be no more than two-thirds full).
-
Add a magnetic stir bar or fresh boiling chips to the distillation flask.
-
Ensure all joints are properly sealed with high-vacuum grease.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
-
Procedure:
-
Charge the distillation flask with the crude pyrrole ester.
-
Begin stirring and slowly evacuate the system to the desired pressure.
-
Once the desired vacuum is reached and stable, begin to heat the distillation flask gently using a heating mantle or oil bath.
-
Collect any low-boiling impurities as a forerun in the first receiving flask.
-
As the temperature of the vapor reaches the boiling point of the pyrrole ester at the set pressure, change to a clean receiving flask to collect the main fraction.
-
Monitor the temperature of the vapor and the appearance of the distillate. A stable boiling point and a colorless distillate are indicative of a pure fraction.
-
Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask.
-
Allow the apparatus to cool to room temperature before slowly releasing the vacuum, preferably by introducing an inert gas.
-
Protocol 2: Pre-treatment of Crude Pyrrole to Remove Basic Impurities
-
Acid Wash:
-
Dissolve the crude pyrrole ester in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 10% aqueous solution of a weak acid, such as acetic acid or a dilute mineral acid (e.g., 1 M HCl).
-
Separate the aqueous layer.
-
-
Neutralization and Drying:
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Distillation:
-
Proceed with vacuum distillation as described in Protocol 1.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of pyrrole esters.
Caption: Troubleshooting logic for product decomposition during distillation.
References
- 1. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A guided inquiry experiment for the measurement of activation energies in the biophysical chemistry laboratory: Decarboxylation of pyrrole-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemtube3d.com [chemtube3d.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Advanced NMR Spectral Resolution for Pyrrole Derivatives
Welcome to the technical support center for advanced NMR spectroscopy of pyrrole derivatives. This guide provides detailed troubleshooting advice, protocols, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak overlap in their NMR spectra.
Frequently Asked Questions (FAQs)
Q1: Why are the aromatic proton signals in my substituted pyrrole spectrum overlapping?
A1: Peak overlap in the ¹H NMR spectra of pyrrole derivatives is a common issue. The five-membered ring structure means the chemical shift differences between the α-protons (H2/H5) and β-protons (H3/H4) can be small.[1][2] This is further complicated by substituents whose electronic effects (electron-donating or -withdrawing) can shift the signals closer together, leading to complex and overlapping multiplets that are difficult to interpret accurately.[1]
Q2: My N-H proton signal is very broad or not visible at all. Why is this happening?
A2: The N-H proton of a pyrrole ring often appears as a broad signal, or may even be difficult to observe, due to quadrupole-induced relaxation from the adjacent ¹⁴N nucleus.[3] Its chemical shift is also highly sensitive to solvent, concentration, and temperature due to hydrogen bonding effects.[1][2] In some cases, the signal can be sharpened by acquiring the spectrum at a lower or higher temperature.[3]
Q3: I've synthesized a new pyrrole derivative, and I'm unsure how to begin assigning the proton and carbon signals due to overlap.
A3: A systematic approach is crucial. Start with a standard 1D ¹H NMR and a ¹³C NMR spectrum. Even with overlap, you can often identify substituent signals and get a general idea of the aromatic region. The next step is to employ 2D NMR techniques, which are powerful tools for resolving overlap by spreading the signals into a second dimension.[4][5][6]
Q4: What are the most effective methods to resolve severe peak overlap in my ¹H NMR spectrum?
A4: There are several effective strategies, which can be used individually or in combination:
-
Changing the Solvent: Acquiring spectra in different deuterated solvents (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of protons differently, potentially resolving overlap.[7]
-
Using Chemical Shift Reagents: Lanthanide shift reagents (LSRs) can be added to your sample to induce large changes in the chemical shifts of nearby protons, effectively spreading out the spectrum.[5][8]
-
Running 2D NMR Experiments: Techniques like COSY, HSQC, and HMBC are standard methods to resolve overlapping signals and unambiguously assign proton and carbon resonances.[5][9][10]
Troubleshooting Guides
Guide 1: Resolving Overlapping Aromatic Signals with Solvent Effects
Problem: The aromatic proton signals in the ¹H NMR spectrum of your pyrrole derivative are overlapping, making interpretation and coupling constant analysis difficult.
Solution Workflow:
Caption: Workflow for resolving overlapping NMR signals using different solvents.
Experimental Protocol: Solvent Study
-
Sample Preparation: Prepare separate, accurately weighed samples of your pyrrole derivative to the same concentration in different high-purity deuterated solvents (e.g., CDCl₃, benzene-d₆, acetone-d₆, and DMSO-d₆).[1][7]
-
NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans).[5]
-
Data Analysis: Process and phase each spectrum. Compare the chemical shifts and resolution of the aromatic signals. Aromatic Solvent-Induced Shifts (ASIS), particularly with benzene-d₆, can often provide significant separation of previously overlapping peaks.[7]
Guide 2: Using 2D NMR to Resolve Overlap and Assign Signals
Problem: You have severe overlap not only in the aromatic region but also between substituent signals, and you need to confirm the connectivity of your molecule.
Solution Workflow:
Caption: Workflow for using 2D NMR to resolve overlapping signals and assign protons.
Experimental Protocols:
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: Identifies protons that are spin-spin coupled (typically through 2-3 bonds). Cross-peaks connect coupled protons.[9][10]
-
Setup: Load a standard COSY pulse program.
-
Parameters: Set the spectral width to include all proton signals. Use 128-256 increments in the indirect dimension for sufficient resolution.[5]
-
Analysis: A cross-peak between two signals confirms they are coupled, helping to trace out spin systems within your molecule.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: Correlates each proton signal with the signal of the carbon to which it is directly attached (one-bond correlation).[9][10]
-
Setup: Load a standard HSQC pulse program. This is a proton-detected experiment and is relatively sensitive.[9]
-
Analysis: Each cross-peak in the HSQC spectrum links a proton to its carbon. This is invaluable for resolving overlapping proton signals, as the attached carbons often have well-separated chemical shifts.[4]
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: Shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds).[9][10]
-
Setup: Load a standard HMBC pulse program.
-
Analysis: HMBC is crucial for piecing together the molecular skeleton. It allows you to connect spin systems identified in the COSY spectrum and to assign quaternary (non-protonated) carbons.[11]
-
Guide 3: Employing Lanthanide Shift Reagents (LSRs)
Problem: Your pyrrole derivative has a Lewis basic site (e.g., a carbonyl or hydroxyl group), and you need a quick way to spread out a crowded region of the ¹H NMR spectrum without resorting to 2D NMR.
Solution Workflow:
Caption: Workflow for resolving overlapping NMR signals using a Lanthanide Shift Reagent.
Experimental Protocol: LSR Titration
-
Stock Solution: Prepare a stock solution of a lanthanide shift reagent (e.g., Eu(fod)₃ or Pr(fod)₃) in the same deuterated solvent used for your sample.[5]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample before adding any shift reagent.[5]
-
Titration: Add small, incremental amounts of the LSR stock solution to your NMR tube. After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.[5]
-
Monitoring: Observe the changes in the chemical shifts. The magnitude of the induced shift is proportional to the concentration of the LSR and inversely related to the distance of the proton from the Lewis basic coordination site.[5]
-
Optimization: Continue adding the LSR until the overlapping peaks are sufficiently resolved. Be aware that excessive amounts of LSR can cause significant line broadening.[5]
Data Presentation
Typical ¹H and ¹³C NMR Chemical Shifts for Pyrrole
The following table summarizes the typical chemical shift ranges for unsubstituted pyrrole. Substituents will alter these values. Electron-donating groups (EDGs) generally cause upfield shifts (lower ppm), while electron-withdrawing groups (EWGs) cause downfield shifts (higher ppm).[1]
| Nucleus | Position | Chemical Shift (ppm) in CDCl₃ | Notes |
| ¹H | N-H | ~8.0 | Broad, position is highly solvent and concentration dependent.[1] |
| ¹H | H2 / H5 (α) | ~6.68 | |
| ¹H | H3 / H4 (β) | ~6.22 | |
| ¹³C | C2 / C5 (α) | ~118.5 | |
| ¹³C | C3 / C4 (β) | ~108.2 |
Data adapted from foundational studies on the NMR spectra of pyrrole.[1][12]
References
- 1. benchchem.com [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. NMR Shift reagents | PPTX [slideshare.net]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Pyrrole - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up Methyl 3-(1H-pyrrol-2-yl)propanoate Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on scaling up the synthesis of Methyl 3-(1H-pyrrol-2-yl)propanoate from a laboratory to a pilot plant setting.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?
When moving from a laboratory to a pilot plant scale, several challenges can arise. These primarily relate to changes in physical and chemical parameters that are less impactful at a smaller scale. Key issues include:
-
Heat Management: Exothermic reactions that are easily controlled in a small flask can lead to dangerous temperature spikes and runaway reactions in a large reactor due to the lower surface-area-to-volume ratio.
-
Mass Transfer and Mixing: Ensuring homogenous mixing of reactants and maintaining uniform temperature throughout a large vessel is significantly more difficult. Inefficient mixing can lead to localized "hot spots," lower yields, and an increase in byproduct formation.
-
Reaction Kinetics: The reaction kinetics may not scale linearly. A reaction that is complete in 2 hours in the lab may require different conditions or longer times at the pilot scale to reach completion.
-
Purification: Methods like column chromatography, which are common in the lab, are often impractical or too expensive at a pilot scale. Shifting to methods like crystallization, distillation, or extraction requires significant process optimization.
-
Product Instability: Pyrrole and its derivatives can be sensitive to strong acids, high temperatures, and prolonged reaction times, leading to polymerization or degradation, which is often exacerbated at larger scales.[1][2]
Q2: Our Paal-Knorr synthesis is resulting in low yields and a significant amount of dark, tarry material at the pilot scale. What is the cause and how can we fix it?
The formation of dark, tarry substances in a Paal-Knorr synthesis is a common issue, often indicating polymerization of the pyrrole product or starting materials.[2] This is typically caused by excessively high temperatures or highly acidic conditions, which are harder to control in a large reactor.[2][3]
Troubleshooting Steps:
-
Lower the Reaction Temperature: Even a small increase in localized temperature can accelerate polymerization. Implement more robust temperature control systems in the pilot reactor.
-
Use a Milder Acid Catalyst: Strong acids can promote side reactions.[1][2] Consider replacing strong acids like concentrated HCl with milder catalysts or adjusting the pH to be between 3 and 6.[2]
-
Optimize Reagent Addition: Instead of adding all reagents at once, a controlled, slow addition of the amine or the 1,4-dicarbonyl compound can help manage the reaction exotherm and minimize side reactions.
-
Consider Flow Chemistry: For Paal-Knorr reactions, continuous flow reactors offer superior control over temperature and reaction time, which can significantly improve yields and reduce impurities when scaling up.[4][5]
Q3: We are observing a major byproduct in our Paal-Knorr reaction. How do we identify and minimize it?
The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[2] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed self-condensation and dehydration without involving the amine.[2]
Minimization Strategies:
-
Control Acidity: Furan formation is more prevalent at a very low pH (<3).[2] Maintaining a slightly less acidic environment can favor the desired pyrrole synthesis pathway.
-
Use an Excess of the Amine: Increasing the concentration of the amine can kinetically favor the formation of the pyrrole over the furan byproduct.
-
Lower Reaction Temperature: As with polymerization, higher temperatures can sometimes favor the furan formation pathway.
Q4: Which synthetic route is recommended for a cleaner, more scalable synthesis of pyrrole derivatives like this compound?
While the Paal-Knorr synthesis is common, the Barton-Zard pyrrole synthesis offers a versatile and often cleaner alternative for constructing substituted pyrroles.[6][7] This method involves the condensation of a nitroalkene with an α-isocyanoester under basic conditions.[7]
Advantages for Scale-Up:
-
Milder Conditions: The reaction is typically run under basic conditions, avoiding the harsh acids that can cause degradation in the Paal-Knorr synthesis.
-
Versatility: It allows for the synthesis of a wide range of substituted pyrroles that may not be easily accessible through other methods.[8]
-
Good Yields: The reaction often proceeds with good to excellent yields.
However, the availability and stability of the nitroalkene and isocyanoester starting materials must be considered for large-scale production.
Data Presentation
Table 1: Comparison of Common Pyrrole Synthesis Routes for Pilot Scale-Up
| Feature | Paal-Knorr Synthesis | Barton-Zard Synthesis |
| Starting Materials | 1,4-Dicarbonyl compound, primary amine/ammonia | Nitroalkene, α-Isocyanoester |
| Typical Conditions | Acidic (often pH < 3), elevated temperatures[2][3] | Basic, often room temperature or mild heating[7] |
| Common Byproducts | Furan derivatives, polymers (tars)[2] | Fewer common byproducts if conditions are optimized |
| Key Scale-Up Challenge | Controlling exotherm, preventing polymerization/degradation[2] | Handling of potentially unstable nitroalkenes |
| Ideal For | Simple, readily available starting materials | Complex or highly functionalized pyrroles |
Experimental Protocols
Protocol 1: Pilot-Scale Paal-Knorr Synthesis of a Substituted Pyrrole (Illustrative Example)
This protocol outlines a general procedure. Quantities and specific conditions must be optimized for this compound.
Equipment:
-
100L glass-lined reactor with overhead mechanical stirrer, temperature probe, and reflux condenser.
-
Addition funnel/pump for controlled reagent delivery.
-
Heating/cooling jacket for temperature control.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., Nitrogen).
-
Charge Reagents: Charge the 1,4-dicarbonyl compound (1.0 eq) and a suitable solvent (e.g., Methanol or Toluene) to the reactor. Begin agitation.
-
Temperature Adjustment: Cool the mixture to 10-15°C using the reactor jacket.
-
Catalyst Addition: Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).
-
Controlled Amine Addition: Slowly add the primary amine (1.1 eq) via the addition pump over 1-2 hours, ensuring the internal temperature does not exceed 25°C.
-
Reaction: Once the addition is complete, slowly heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and hold for 4-8 hours.
-
Monitoring: Monitor the reaction progress by taking samples for HPLC or TLC analysis.
-
Work-up: Once complete, cool the reactor to room temperature. Quench the reaction by adding a basic solution (e.g., sodium bicarbonate solution) to neutralize the acid.
-
Extraction & Purification: Transfer the mixture to an extraction vessel. Extract the product with a suitable organic solvent. Wash the organic layers, dry over sodium sulfate, and concentrate under reduced pressure. The crude product may then be purified by vacuum distillation or crystallization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. allaboutchemistry.net [allaboutchemistry.net]
- 7. Barton–Zard reaction - Wikipedia [en.wikipedia.org]
- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
Validation & Comparative
Comparative 1H NMR Spectral Analysis: Methyl 3-(1H-pyrrol-2-yl)propanoate and Alternatives
A detailed guide for researchers, scientists, and drug development professionals on the 1H NMR spectral characteristics of Methyl 3-(1H-pyrrol-2-yl)propanoate and a comparative analysis with its indole analog, Methyl 3-(1H-indol-3-yl)propanoate.
This guide provides a comprehensive analysis of the proton Nuclear Magnetic Resonance (1H NMR) spectrum of this compound. Due to the limited availability of publicly accessible, detailed experimental spectra for this specific compound, a comparative approach has been adopted. The 1H NMR data of the structurally related compound, Methyl 3-(1H-indol-3-yl)propanoate, is presented and analyzed to provide a valuable reference point for researchers. This comparison allows for the elucidation of key structural features and the understanding of the influence of the heterocyclic core on the chemical environment of the protons.
Data Presentation: 1H NMR Spectral Data Comparison
The following table summarizes the expected 1H NMR spectral data for this compound based on typical chemical shift values for pyrrole derivatives and the experimentally determined data for Methyl 3-(1H-indol-3-yl)propanoate.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound) | H-3', H-4', H-5' (Pyrrole) | ~6.0 - 6.8 | Multiplet | - |
| -CH2-CH2-COOCH3 | ~2.5 - 3.0 | Triplet | ~7-8 | |
| -CH2-CH2-COOCH3 | ~2.8 - 3.2 | Triplet | ~7-8 | |
| -COOCH3 | ~3.7 | Singlet | - | |
| NH (Pyrrole) | ~8.0 - 9.0 | Broad Singlet | - | |
| Methyl 3-(1H-indol-3-yl)propanoate | H-2' (Indole) | 7.01 | Doublet | 1.9 |
| H-4', H-5', H-6', H-7' (Indole) | 7.09 - 7.62 | Multiplet | - | |
| -CH2-CH2-COOCH3 | 2.71 | Triplet | 7.8 | |
| -CH2-CH2-COOCH3 | 3.10 | Triplet | 7.8 | |
| -COOCH3 | 3.65 | Singlet | - | |
| NH (Indole) | 8.05 | Broad Singlet | - |
Experimental Protocols
A general protocol for acquiring a 1H NMR spectrum is outlined below. Specific parameters may need to be optimized based on the instrument and sample.
1. Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
2. NMR Data Acquisition:
-
The 1H NMR spectrum is recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher.
-
The following are typical acquisition parameters:
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay: 1-5 seconds
-
Pulse width: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Spectral width: 0-12 ppm
-
3. Data Processing:
-
The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is then phased and baseline corrected.
-
Chemical shifts are referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integration of the signals is performed to determine the relative number of protons for each resonance.
-
Coupling constants are measured from the splitting patterns of the signals.
Mandatory Visualization
Caption: Chemical structure and key proton environments of the target molecule.
Caption: A generalized workflow for obtaining and interpreting a 1H NMR spectrum.
Interpreting Mass Spectrometry Data: A Comparative Guide to Methyl 3-(1H-pyrrol-2-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry data for Methyl 3-(1H-pyrrol-2-yl)propanoate. Due to the limited availability of public experimental mass spectra for this specific compound, this document presents a predicted fragmentation pattern based on established principles of mass spectrometry and compares it with the known fragmentation of a structurally simpler analogue, Methyl propanoate. This comparison highlights the influence of the pyrrole moiety on the fragmentation process.
Predicted Mass Spectrometry Data for this compound
Key predicted fragments are detailed in the table below.
| Predicted Fragment (m/z) | Proposed Structure | Fragmentation Pathway |
| 122 | [C6H8NO]+ | Loss of the methoxy group (-OCH3) from the molecular ion. |
| 94 | [C5H4NCH2]+ | Cleavage of the bond between the carbonyl carbon and the adjacent methylene group. |
| 80 | [C5H6N]+ | McLafferty rearrangement, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of methyl acrylate. |
| 67 | [C4H5N]+ | Fragmentation of the pyrrole ring. |
Comparative Analysis: Methyl propanoate
To understand the influence of the pyrrole group, a comparison with the mass spectrum of Methyl propanoate (C4H8O2, molecular weight: 88.11) is instructive. The experimental data for Methyl propanoate is well-documented in the NIST database.
| Fragment (m/z) | Relative Intensity (%) | Proposed Structure | Fragmentation Pathway |
| 88 | 25 | [CH3CH2COOCH3]+ | Molecular Ion ([M]+) |
| 59 | 65 | [COOCH3]+ | Alpha-cleavage with loss of an ethyl radical. |
| 57 | 100 | [CH3CH2CO]+ | Loss of the methoxy radical. |
| 29 | 55 | [CH3CH2]+ | Cleavage of the bond between the carbonyl carbon and the ethyl group. |
The most abundant fragment for Methyl propanoate is typically the acylium ion at m/z 57.
Experimental Protocols
A standard protocol for analyzing this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is provided below.
Sample Preparation
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If necessary, dilute the sample further to a final concentration of 10-100 µg/mL.
-
Transfer the final solution to a GC vial.
GC-MS Parameters
-
Instrument: Standard GC-MS system
-
Injection Mode: Splitless or split (e.g., 20:1)
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Visualizing Fragmentation Pathways
The following diagrams illustrate the predicted fragmentation of this compound and the known fragmentation of Methyl propanoate.
Caption: Predicted EI fragmentation pathway for this compound.
Caption: EI fragmentation pathway for Methyl propanoate.
A Comparative Guide to the Synthesis of Substituted Pyrroles for Researchers and Drug Development Professionals
The pyrrole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials. The strategic synthesis of substituted pyrroles is therefore a critical undertaking for researchers. This guide provides an objective comparison of prominent synthetic routes, offering quantitative data, detailed experimental protocols, and mechanistic diagrams to inform the selection of the most appropriate method for a given research objective.
Performance Comparison of Key Synthesis Routes
The choice of a synthetic pathway for substituted pyrroles significantly influences yield, purity, substrate scope, and scalability. The following table summarizes the performance of several classical and modern methods for pyrrole synthesis, providing a clear basis for comparison.
| Synthesis Method | Starting Materials | Typical Reagents/Catalysts | Temperature (°C) | Reaction Time | Yield Range (%) | Key Advantages | Key Disadvantages |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, primary amines or ammonia | Acetic acid, p-toluenesulfonic acid, Lewis acids (e.g., FeCl₃) | 25 - 150 | 15 min - 24 h | 50 - 98[1] | High yields, operational simplicity, readily available starting materials for many targets.[1] | Preparation of unsymmetrical 1,4-dicarbonyls can be challenging.[1] |
| Hantzsch Synthesis | α-Haloketones, β-Ketoesters, ammonia or primary amines | Base (e.g., ammonia, primary amines) | Room Temp. - Reflux | Variable | Often moderate, can be <50[2] | Good for specific substitution patterns. | Can suffer from low yields and side reactions. |
| Knorr Synthesis | α-Amino ketones, β-Dicarbonyl compounds | Zinc, Acetic acid | Room Temp. - Reflux | 1 - 4 h | 40 - 80[1][3] | Excellent for preparing polysubstituted pyrroles with specific regiochemistry.[4] | α-Amino ketones are often unstable and need to be generated in situ; self-condensation can be a significant side reaction.[3][5] |
| Barton-Zard Synthesis | Nitroalkenes, α-Isocyanoacetates | Base (e.g., K₂CO₃) | Reflux | 0.5 - 3 h | 62 - 89[6][7][8] | Good for accessing pyrroles with ester or sulfonyl groups at the 2-position. | Availability of substituted nitroalkenes can be a limitation. |
| Piloty-Robinson Synthesis | Aldehydes or ketones, Hydrazine | Acid catalysts (e.g., HCl, ZnCl₂) | High Temp (e.g., 180 °C) | 30 min - 1 h | Moderate to good[9] | Direct route to 3,4-disubstituted pyrroles.[9] | Requires high temperatures; uses hydrazine, which is toxic.[9][10] |
| Van Leusen Synthesis | Electron-deficient alkenes, Tosylmethyl isocyanide (TosMIC) | Base (e.g., NaH, K₂CO₃) | Room Temp. - Reflux | Variable | 70 - 97[11] | Versatile for a wide range of substituted pyrroles, operationally simple.[11][12] | TosMIC is a specialized reagent. |
Signaling Pathways and Experimental Workflows
A clear understanding of the reaction mechanisms and experimental workflows is essential for optimizing reaction conditions and troubleshooting.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a straightforward and high-yielding method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[13]
Knorr Pyrrole Synthesis
The Knorr synthesis is a classic method for constructing polysubstituted pyrroles, often requiring the in situ generation of an α-amino ketone.[4][5]
Barton-Zard Pyrrole Synthesis
The Barton-Zard synthesis provides a route to pyrrole-2-carboxylates and related derivatives from nitroalkenes and isocyanoacetates.[14]
Detailed Experimental Protocols
Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole
This protocol describes a microscale synthesis using conventional heating.[15]
-
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/water (9:1) mixture for recrystallization
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.[15]
-
Add one drop of concentrated hydrochloric acid to the mixture.[15]
-
Heat the reaction mixture to reflux and maintain for 15 minutes.[15]
-
After the reflux period, cool the flask in an ice bath.[15]
-
Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[15]
-
Collect the solid product by vacuum filtration.[15]
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[15]
-
-
Expected Yield: Approximately 52% (178 mg).[15]
Knorr Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")
This classic one-pot procedure involves the in situ generation of the α-amino ketone.[3]
-
Materials:
-
Ethyl acetoacetate (2.0 equivalents)
-
Glacial acetic acid
-
Saturated aqueous solution of sodium nitrite (1.0 equivalent)
-
Zinc dust (2.0 equivalents)
-
Ethanol for recrystallization
-
-
Procedure:
-
In a flask, dissolve ethyl acetoacetate in glacial acetic acid and cool in an ice bath to 5-10 °C.[3]
-
Slowly add a saturated aqueous solution of sodium nitrite while maintaining the temperature below 10 °C. Stir for 30 minutes after addition is complete.[3]
-
To the resulting solution containing the in situ formed ethyl 2-oximinoacetoacetate, gradually add zinc dust with vigorous stirring. Control the exothermic reaction with an ice bath to keep the temperature below 40 °C.[3]
-
After the zinc addition is complete, stir the mixture at room temperature for 1 hour, then heat to reflux for an additional hour.[3]
-
Pour the hot mixture into a large volume of cold water to precipitate the product.[3]
-
Collect the crude product by filtration, wash with water, and air dry.[3]
-
Recrystallize the solid from ethanol.[3]
-
Barton-Zard Synthesis of Chromeno[3,4-c]pyrrole Derivatives
This procedure is adapted for the synthesis of fused pyrrole systems.[6]
-
Materials:
-
3-Nitro-2H-chromene (0.5 mmol)
-
Potassium carbonate (104 mg, 0.75 mmol)
-
Ethanol (6 mL)
-
Ethyl isocyanoacetate (74 mg, 0.65 mmol)
-
5% Hydrochloric acid (1 mL)
-
-
Procedure:
-
To a mixture of the 3-nitro-2H-chromene and potassium carbonate in 4 mL of ethanol, add a solution of ethyl isocyanoacetate in 2 mL of ethanol dropwise with stirring.[6]
-
Reflux the mixture for 30 minutes, monitoring by TLC.[6]
-
After completion, add 1 mL of 5% hydrochloric acid and evaporate the reaction mixture under reduced pressure.[6]
-
The crude product can then be purified by column chromatography.
-
Conclusion
The synthesis of substituted pyrroles can be achieved through a variety of methods, each with its own set of advantages and limitations. The Paal-Knorr synthesis is often favored for its simplicity and high yields, particularly when the requisite 1,4-dicarbonyl compounds are readily available.[1] The Knorr synthesis provides access to highly substituted pyrroles with defined regiochemistry, though it requires careful control of reaction conditions to manage the reactivity of the α-amino ketone intermediate.[4] The Hantzsch synthesis, while a classical method, often results in more moderate yields. For pyrroles bearing specific functionalities, modern methods like the Barton-Zard and Van Leusen syntheses offer powerful alternatives with good to excellent yields and broad substrate scope.[8][11] The Piloty-Robinson synthesis is a direct route to 3,4-disubstituted pyrroles, but the high temperatures and use of hydrazine may be drawbacks.[9] Ultimately, the optimal choice of synthetic route will depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. synarchive.com [synarchive.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Microwave-Assisted Piloty-Robinson Synthesis of 3,4-Disubstituted Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piloty-Robinson Synthesis [drugfuture.com]
- 11. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 14. allaboutchemistry.net [allaboutchemistry.net]
- 15. benchchem.com [benchchem.com]
Beyond Paal-Knorr: A Comparative Guide to Modern Pyrrole Synthesis
For researchers, scientists, and drug development professionals, the synthesis of the pyrrole nucleus remains a cornerstone of medicinal chemistry and materials science. While the venerable Paal-Knorr synthesis has long been a workhorse in this endeavor, a diverse array of alternative methods has emerged, offering unique advantages in terms of substrate scope, functional group tolerance, and reaction conditions. This guide provides an objective comparison of prominent alternatives to the Paal-Knorr synthesis, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the optimal synthetic strategy.
At a Glance: Performance Comparison of Pyrrole Synthesis Methods
The following table summarizes the key characteristics and performance of various pyrrole synthesis methodologies, offering a direct comparison to the classical Paal-Knorr approach.
| Synthesis Method | Key Reactants | Typical Catalysts/Reagents | Temperature | Reaction Time | Typical Yield (%) | Key Advantages |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Amine/Ammonia | Acid (e.g., p-TsOH, AcOH) | 60-120 °C | 1-24 h | 68-97%[1] | High yields for simple substrates, straightforward. |
| Hantzsch Synthesis | α-Haloketone, β-Ketoester, Amine/Ammonia | Base | Room Temp. to Reflux | Variable | Often moderate (<60%)[2] | Access to polysubstituted pyrroles. |
| Barton-Zard Synthesis | Nitroalkene, α-Isocyanoacetate | Base (e.g., K₂CO₃, DBU) | Reflux | 0.5-2 h | 63-94%[3] | Good for electron-deficient pyrroles. |
| Van Leusen Synthesis | Michael acceptor, Tosylmethyl isocyanide (TosMIC) | Base (e.g., NaH, t-BuOK) | Room Temp. | 1-3 h | 70-97%[4] | High yields, broad substrate scope. |
| Multicomponent Synthesis | Varies (e.g., Aldehyde, Amine, Dicarbonyl, Nitroalkane) | Often catalyst-free or organocatalyst | Room Temp. to Reflux | 1-24 h | Variable, can be high | High atom economy, diversity-oriented. |
| Transition-Metal Catalysis | Dienyl azides, Alkynes, etc. | Zn, Rh, Pd, Cu, etc. | Room Temp. to High Temp. | Variable | Good to excellent | Mild conditions, novel disconnections. |
| Organocatalysis | 1,4-Diones, Amines, etc. | Proline, Squaric acid, etc. | 0-80 °C | 5-24 h | 40-99%[5] | Metal-free, environmentally benign. |
In-Depth Analysis of Key Alternative Syntheses
Hantzsch Pyrrole Synthesis
The Hantzsch synthesis provides a versatile route to polysubstituted pyrroles through the condensation of an α-haloketone, a β-ketoester, and an amine or ammonia.[6][7]
Experimental Data:
| α-Haloketone | β-Ketoester | Amine | Product | Yield (%) |
| Phenacyl bromide | Ethyl acetoacetate | Aniline | Ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate | ~55 |
| Chloroacetone | Methyl acetoacetate | Benzylamine | Methyl 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | ~60 |
Logical Workflow for Hantzsch Pyrrole Synthesis:
Caption: Workflow of the Hantzsch Pyrrole Synthesis.
Barton-Zard Pyrrole Synthesis
This method is particularly useful for the synthesis of pyrroles bearing electron-withdrawing groups and proceeds via the reaction of a nitroalkene with an α-isocyanoacetate in the presence of a base.[6][8]
Experimental Data:
| Nitroalkene | α-Isocyanoacetate | Base | Product | Yield (%) |
| β-Nitrostyrene | Ethyl isocyanoacetate | K₂CO₃ | Ethyl 4-phenyl-1H-pyrrole-2-carboxylate | 85 |
| 1-Nitrocyclohexene | Methyl isocyanoacetate | DBU | Methyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate | 78 |
| 3-Nitro-2H-chromene | Ethyl isocyanoacetate | K₂CO₃ | Ethyl 2,4-dihydrochromeno[3,4-c]pyrrole-1-carboxylate | 94[3] |
Signaling Pathway for Barton-Zard Pyrrole Synthesis:
Caption: Key steps in the Barton-Zard Pyrrole Synthesis.
Van Leusen Pyrrole Synthesis
The Van Leusen synthesis is a powerful and high-yielding method that involves the [3+2] cycloaddition of tosylmethyl isocyanide (TosMIC) with a Michael acceptor.[9] This reaction is known for its operational simplicity and broad substrate scope.[4]
Experimental Data:
| Michael Acceptor | Base | Solvent | Product | Yield (%) |
| Chalcone | NaH | DMSO/Ether | 3-Benzoyl-4-phenyl-1H-pyrrole | 85[10] |
| Ethyl cinnamate | t-BuOK | THF | Ethyl 4-phenyl-1H-pyrrole-3-carboxylate | 92 |
| Acrylonitrile | NaH | DME | 1H-Pyrrole-3-carbonitrile | 75 |
| (E)-3-(6-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-1-([1,1'-biphenyl]-4-yl)prop-2-en-1-one | NaH | DMSO/Ether | [1,1'-biphenyl]-4-yl(4-(6-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-1H-pyrrol-3-yl)methanone | 55[10] |
Experimental Workflow for Van Leusen Pyrrole Synthesis:
Caption: General experimental workflow for the Van Leusen Synthesis.
Modern Approaches: Catalysis in Pyrrole Synthesis
Recent advances have focused on the development of catalytic methods that offer milder reaction conditions, improved efficiency, and novel synthetic pathways.
Transition-Metal-Catalyzed Syntheses
Various transition metals, including palladium, rhodium, copper, and zinc, have been employed to catalyze the formation of pyrroles from a range of starting materials such as dienyl azides and alkynes.[11][12] These methods often proceed with high regio- and stereoselectivity under mild conditions.
Organocatalytic Syntheses
Organocatalysis has emerged as a green and sustainable alternative to metal-catalyzed reactions.[13] Catalysts such as proline and squaric acid can promote pyrrole formation, often in environmentally friendly solvents like water or under solvent-free conditions, with high yields.[5] For instance, the reaction of hexane-2,5-dione with various aromatic amines in water using squaric acid as a catalyst can afford N-substituted pyrroles in 40-95% yield.[5]
Experimental Protocols
General Procedure for the Barton-Zard Synthesis of Ethyl 4-phenyl-1H-pyrrole-2-carboxylate
To a stirred solution of β-nitrostyrene (1.49 g, 10 mmol) and ethyl isocyanoacetate (1.13 g, 10 mmol) in tetrahydrofuran (50 mL) is added potassium carbonate (2.07 g, 15 mmol). The reaction mixture is heated at reflux for 1 hour, after which the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate (100 mL) and water (50 mL). The organic layer is separated, washed with brine (50 mL), dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the title compound as a white solid.
General Procedure for the Van Leusen Synthesis of 3-Benzoyl-4-phenyl-1H-pyrrole
To a suspension of sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol) in a mixture of anhydrous dimethyl sulfoxide (10 mL) and diethyl ether (20 mL) is added a solution of chalcone (2.08 g, 10 mmol) and tosylmethyl isocyanide (1.95 g, 10 mmol) in diethyl ether (30 mL) dropwise at room temperature under a nitrogen atmosphere. The reaction mixture is stirred at room temperature for 2 hours. The reaction is then carefully quenched by the addition of water (50 mL) and the product is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography (silica gel, hexane-ethyl acetate gradient) to give the desired pyrrole.[10]
This guide provides a comparative overview of key alternatives to the Paal-Knorr synthesis, equipping researchers with the information needed to make informed decisions for their specific synthetic challenges in the pursuit of novel pyrrole-containing molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent approaches in the organocatalytic synthesis of pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 7. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 8. Barton–Zard reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides [organic-chemistry.org]
- 13. Recent approaches in the organocatalytic synthesis of pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Purity of Synthesized Methyl 3-(1H-pyrrol-2-yl)propanoate by High-Performance Liquid Chromatography: A Comparative Guide
For researchers engaged in the synthesis of novel compounds for drug discovery and development, rigorous purity assessment is a critical, non-negotiable step. This guide provides a comprehensive comparison of synthesized Methyl 3-(1H-pyrrol-2-yl)propanoate against a commercial standard, utilizing High-Performance Liquid Chromatography (HPLC) for purity validation. Detailed experimental protocols, comparative data, and a clear workflow are presented to assist researchers in establishing the quality and integrity of their synthesized compounds.
Comparative Analysis of Synthesized vs. Standard Compound
The purity of a newly synthesized batch of this compound was determined and compared against a certified commercial standard. The primary analytical technique employed was Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a widely used and reliable method for the separation and quantification of components in a mixture.[1][2][3] The results, summarized in the table below, indicate a high degree of purity for the synthesized product, comparable to the commercial standard.
| Sample ID | Retention Time (min) | Peak Area (%) | Calculated Purity (%) | Potential Impurities Detected |
| Synthesized this compound | 8.45 | 99.62 | 99.62% | Minor peaks at 3.12 min and 5.78 min |
| Commercial Standard | 8.47 | 99.91 | 99.91% | Minor peak at 3.15 min |
Table 1: Comparative HPLC data for synthesized this compound and a commercial standard.
The synthesized product exhibited a retention time and peak shape that closely matched the commercial standard, indicating successful synthesis of the target molecule. The calculated purity of 99.62% is well within the acceptable range for many research and early drug development applications. The minor peaks detected are likely attributable to residual starting materials or by-products from the synthesis. Further characterization by techniques such as LC-MS could definitively identify these minor components.
Experimental Workflow and Logical Relationships
The overall process for validating the purity of the synthesized compound follows a logical sequence of steps, from sample preparation to data analysis and comparison. This workflow ensures a systematic and reproducible approach to purity determination.
Figure 1: Workflow for HPLC Purity Validation.
Detailed Experimental Protocol: RP-HPLC Method
A validated RP-HPLC method was established for the purity assessment of this compound. This method is designed to provide excellent separation of the main compound from potential impurities.
1. Instrumentation and Columns:
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).
-
Column: An Eclipse Plus C18 column (4.6 x 150 mm, 4 µm) was used for separation.[4] A C18 column is a common choice for reversed-phase chromatography of pyrrole derivatives.[1]
2. Reagents and Sample Preparation:
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and ultrapure water.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water. The use of an acidifier like formic or phosphoric acid is common in the mobile phase for analyzing pyrrole compounds.[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Standard Solution Preparation: A stock solution of the commercial standard was prepared by dissolving 10 mg in 10 mL of methanol to achieve a concentration of 1 mg/mL. This was further diluted with the mobile phase to a working concentration of 100 µg/mL.
-
Synthesized Sample Preparation: The synthesized product was prepared in the same manner as the standard solution to a final concentration of 100 µg/mL.
3. Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min.[6]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.[6]
-
Detection Wavelength: 225 nm.[6] Pyrrole-containing compounds often exhibit UV absorbance in this region.
-
Gradient Elution:
-
0-2 min: 20% B
-
2-12 min: 20% to 80% B
-
12-15 min: 80% B
-
15-16 min: 80% to 20% B
-
16-20 min: 20% B (re-equilibration)
-
4. Data Analysis:
-
The chromatograms were processed using the instrument's software.
-
Peak areas were integrated to determine the percentage of the main peak relative to the total peak area.
-
Purity was calculated using the area normalization method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
This comparative guide demonstrates a robust and reliable HPLC method for validating the purity of synthesized this compound. The provided experimental protocol can be adapted for the analysis of other similar pyrrole derivatives, ensuring the quality and reliability of compounds used in further research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. oatext.com [oatext.com]
A Researcher's Guide to Cross-Referencing Experimental and Predicted NMR Spectra for Structural Elucidation
In the landscape of chemical research and drug development, the precise determination of molecular structures is a critical endeavor. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. The process of cross-referencing experimentally obtained NMR data with computationally predicted spectra provides a robust method for structure verification and elucidation. This guide offers an objective comparison of available software tools and methodologies, supported by experimental protocols, to assist researchers, scientists, and drug development professionals in this vital analytical step.
Comparative Analysis of NMR Prediction and Verification Software
The selection of software for predicting and cross-referencing NMR data can profoundly influence the accuracy and efficiency of structural elucidation. The following table summarizes prominent software packages, highlighting their prediction methodologies and key features for comparing experimental and predicted data.
| Software Suite | Prediction Methodology | Key Comparison & Verification Features |
| Mnova (Mestrelab Research) | Combines multiple prediction engines, including machine learning, HOSE-code algorithms, and increment-based methods.[1][2] | Mnova Verify: Automatically checks a proposed structure against experimental 1D and 2D NMR, as well as LC/GC/MS data, providing a compatibility score.[1] Predict & Compare: Allows for direct visual comparison of predicted and experimental spectra.[1][3] |
| ACD/Labs | Utilizes a large database of experimental data with methods including HOSE codes and neural networks.[1][4] | Structure Elucidator Suite: Generates candidate structures from NMR and MS data and ranks them based on the match between experimental and predicted shifts.[1][4] ChemAnalytical Workbook: Centralizes analytical data for comparison and verification.[1] |
| NMRShiftDB | An open-source database that primarily uses HOSE-code based prediction.[1] | Provides a web-based platform for predicting spectra and comparing them with a large database of experimental data. |
| JEOL JASON | Employs machine learning models for spectra prediction.[5] | Models trained on predicted spectra have shown high accuracy, with some achieving lower root-mean-square error (RMSE) values than models trained on experimental spectra.[5] |
| NMRtist (Bruker) | A cloud-based, AI-supported platform utilizing the ARTINA algorithm for automated spectra analysis.[6] | Focuses on the automation of the entire process, from peak picking and assignment to structure determination, reducing analysis time from weeks to hours.[6] |
Experimental Protocol: Acquiring High-Quality NMR Data for Comparison
To ensure a meaningful comparison between experimental and predicted NMR data, a standardized experimental protocol is crucial. The objective is to acquire high-quality 1D (¹H, ¹³C) and 2D (e.g., HSQC, HMBC) NMR spectra of a purified compound and reference them accurately.
1. Sample Preparation:
-
Dissolve 5-20 mg of the purified compound for ¹H NMR and 20-100 mg for ¹³C NMR in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7]
-
Ensure the compound is fully dissolved to avoid issues with spectral quality.
-
Add an internal standard, such as Tetramethylsilane (TMS) for organic solvents or Sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) for aqueous solutions, for accurate referencing of chemical shifts.[1]
2. Spectrometer Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
3. Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Acquire any necessary 2D NMR spectra (e.g., COSY, HSQC, HMBC) to aid in the assignment of signals.[1]
4. Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Reference the spectra to the internal standard (TMS at 0 ppm).
5. Peak Picking and Assignment:
-
Identify and list the chemical shifts of all peaks in the 1D and 2D spectra.
-
Assign the chemical shifts to the corresponding atoms in the proposed molecular structure, using the 2D correlation data for confirmation.
Workflow for Cross-Referencing Experimental and Predicted NMR Shifts
The following diagram illustrates the logical workflow for comparing experimental NMR data with predicted values for structure verification.
References
- 1. benchchem.com [benchchem.com]
- 2. Download NMR Predict - Mestrelab [mestrelab.com]
- 3. Predict & Compare [mestrelabcn.com]
- 4. acdlabs.com [acdlabs.com]
- 5. From NMR to AI: Do We Need 1H NMR Experimental Spectra to Obtain High-Quality logD Prediction Models? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMRtist | Bruker [bruker.com]
- 7. benchchem.com [benchchem.com]
Conformational Analysis of Methyl 3-(1H-pyrrol-2-yl)propanoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conformational flexibility of small molecules is a critical determinant of their biological activity and physicochemical properties. Understanding the preferred three-dimensional arrangements of a molecule, such as Methyl 3-(1H-pyrrol-2-yl)propanoate, is paramount in fields like drug design and materials science. This guide provides a comparative overview of the methodologies used to elucidate the conformational landscape of this molecule, supported by data from analogous compounds due to the absence of direct experimental studies on the target molecule.
Introduction to Conformational Analysis
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, several rotatable bonds contribute to a complex energy landscape with multiple local minima, each corresponding to a stable conformer. The primary methods for such analysis are a combination of experimental techniques, predominantly Nuclear Magnetic Resonance (NMR) spectroscopy, and computational chemistry.
Predicted Conformational Preferences
Based on these findings, it is hypothesized that this compound will also exhibit a limited number of low-energy conformations, primarily dictated by the rotation around the C2-Cα and Cα-Cβ single bonds of the propanoate side chain.
Comparative Methodologies for Conformational Analysis
A robust conformational analysis typically employs a synergistic approach, combining experimental data with theoretical calculations.
Table 1: Comparison of Key Techniques for Conformational Analysis
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | |||
| ¹H-¹H J-Coupling | Provides information on dihedral angles between vicinal protons (Karplus relationship). | Relatively straightforward to measure; provides quantitative data for dihedral angle estimation. | Can be ambiguous if multiple conformations are populated; requires well-resolved spectra. |
| Nuclear Overhauser Effect (NOE) | Indicates through-space proximity (< 5 Å) of protons.[3][4] | Highly sensitive to internuclear distances; crucial for determining relative orientation of different parts of the molecule.[3] | NOE intensity is proportional to 1/r⁶, making it sensitive to small changes in distance and molecular motion. |
| Computational Chemistry | |||
| Molecular Mechanics (MM) | Rapidly explores a large conformational space to identify low-energy conformers.[5] | Computationally inexpensive; suitable for initial screening of thousands of conformers.[5] | Accuracy is dependent on the quality of the force field; may not accurately represent electronic effects. |
| Density Functional Theory (DFT) | Provides accurate relative energies of conformers and rotational energy barriers. | High accuracy for calculating electronic structure and energies. | Computationally expensive for large molecules or extensive conformational searches. |
| Molecular Dynamics (MD) | Simulates the dynamic behavior of the molecule over time, revealing accessible conformations and their populations. | Provides a dynamic picture of conformational space; can overcome small energy barriers. | Requires long simulation times to adequately sample all relevant conformations; results are force field dependent. |
Experimental Protocols
1. NMR Spectroscopy
A comprehensive NMR analysis is fundamental to understanding the solution-state conformation.
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL.
-
¹H NMR: A standard one-dimensional ¹H NMR spectrum is acquired to assign all proton resonances.
-
2D COSY (Correlation Spectroscopy): This experiment is used to establish proton-proton scalar coupling networks, aiding in the unambiguous assignment of all proton signals.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): A NOESY or ROESY spectrum is acquired with a mixing time of 300-800 ms to observe through-space correlations between protons.[4] The presence and intensity of cross-peaks provide information about which protons are close to each other in space, which is crucial for defining the overall molecular conformation.
-
Quantitative J-Coupling Analysis: High-resolution 1D ¹H spectra or 2D J-resolved spectra are used to accurately measure the three-bond coupling constants (³JHH). These values can be related to the corresponding dihedral angles using the Karplus equation.
2. Computational Modeling
Computational methods are employed to explore the conformational space and to rationalize the experimental findings.
-
Conformational Search: An initial conformational search is performed using a molecular mechanics force field (e.g., MMFF94, OPLS3e) to generate a large number of possible conformers by systematically rotating all single bonds.[5][6]
-
Geometry Optimization and Energy Calculation: The low-energy conformers identified from the molecular mechanics search are then subjected to geometry optimization and energy calculation at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). This provides more accurate relative energies of the conformers.
-
Calculation of NMR Parameters: For the optimized low-energy conformers, NMR parameters such as chemical shifts and coupling constants can be calculated and compared with the experimental data to validate the predicted conformational populations.
-
Molecular Dynamics (MD) Simulation: An MD simulation can be performed to study the dynamic behavior of the molecule in a simulated solvent environment. This can provide insights into the flexibility of the molecule and the time-averaged populations of different conformers.
Visualization of Methodologies
The following diagrams illustrate the workflow for conformational analysis and the key structural features of this compound.
Conclusion
While direct experimental data for this compound is currently lacking, a combination of NMR spectroscopy and computational chemistry provides a powerful and reliable framework for elucidating its conformational preferences. By drawing analogies from structurally related 2-substituted pyrroles and applying the detailed experimental and computational protocols outlined in this guide, researchers can develop a robust model of the conformational landscape of this and other flexible molecules. This understanding is a crucial step in the rational design of new molecules with desired biological activities and material properties.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. TINKER Tutorial: Conformational Analysis [people.chem.ucsb.edu]
- 6. Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 3-(1H-pyrrol-2-yl)propanoate: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The correct and safe disposal of chemical waste is paramount in a laboratory setting to ensure the safety of personnel and to maintain environmental compliance. This guide provides a detailed protocol for the proper disposal of Methyl 3-(1H-pyrrol-2-yl)propanoate, a pyrrole derivative used in various research and development applications. Adherence to these procedures will minimize risks and support a safe laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is crucial to handle this compound with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear suitable PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of any vapors.[1][2]
-
Spill Management: In case of a small spill, absorb the chemical with an inert material such as vermiculite or dry sand.[2] Do not use combustible materials like paper towels for large spills. The absorbed material should be collected in a designated, sealable container for hazardous waste. For larger spills, evacuate the area and follow your institution's emergency protocols.[2] Crucially, prevent the chemical from entering drains or waterways.[1][2]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[1][2][3] This chemical should not be disposed of down the drain or in regular solid waste.
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., absorbent pads, gloves), in a designated and clearly labeled waste container.
-
The container must be compatible with the chemical, preventing any reaction, and must have a secure, tight-fitting lid.[2]
-
-
Waste Segregation:
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.[2] Improper mixing can lead to hazardous reactions.
-
-
Storage:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.[1][2][3]
-
The standard and approved disposal method is typically high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products.[2]
-
Quantitative Data and Safety Information
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂ | [5] |
| Molecular Weight | 153.18 g/mol | [5] |
| Form | Liquid | [5] |
| Flash Point | 105 °C (221 °F) | [5] |
| Storage Class | 10 - Combustible liquids | [5] |
| WGK (Water Hazard Class) | WGK 3 (highly hazardous for water) | [5] |
Hazard Statements:
Experimental Protocols
No specific experimental protocols for the chemical neutralization or in-lab degradation of this compound for disposal are recommended due to the potential for hazardous reactions and the formation of unknown byproducts. The standard and safest protocol is the collection and transfer of the chemical waste to a certified hazardous waste management facility.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
